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Core Science & Biosynthesis

Foundational

structural properties of benzo[d]isothiazol-4-ylmethanamine

Title: Structural Properties and Synthetic Methodologies of Benzo[d]isothiazol-4-ylmethanamine: A Technical Guide for Medicinal Chemists Executive Summary The benzo[d]isothiazole scaffold, characterized by a benzene ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Properties and Synthetic Methodologies of Benzo[d]isothiazol-4-ylmethanamine: A Technical Guide for Medicinal Chemists

Executive Summary The benzo[d]isothiazole scaffold, characterized by a benzene ring fused to an isothiazole ring containing a 1,2-relationship of sulfur and nitrogen, constitutes the core structure of potent inhibitors across multiple biological pathways[1]. Derivatives of this bicyclic system are increasingly utilized in the treatment of type 2 diabetes (e.g., SGLT2 inhibitors) and Parkinson's disease (e.g., mGlu4 positive allosteric modulators)[1]. Within this expanding chemical space, benzo[d]isothiazol-4-ylmethanamine (CAS: 1547037-29-5)[2] has emerged as a highly versatile building block. As a Senior Application Scientist, I have designed this whitepaper to dissect the structural logic, physicochemical properties, and self-validating synthetic workflows required to leverage this molecule in structure-based drug design (SBDD).

Structural Logic and Physicochemical Profiling

The architectural brilliance of benzo[d]isothiazol-4-ylmethanamine lies in the synergy between its rigid, electron-deficient core and its flexible, highly basic functional group. Heterocycles bearing nitrogen and sulfur are indispensable in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities[3].

  • The Bicyclic Core: The fully planar benzo[d]isothiazole ring system provides an ideal lipophilic surface for π-π stacking within hydrophobic receptor pockets[4]. The adjacent sulfur and nitrogen atoms create a unique dipole moment. The sulfur atom can participate in non-covalent chalcogen bonding, while the nitrogen acts as a weak hydrogen bond acceptor.

  • The 4-Methanamine Vector: The strategic placement of the methanamine group (-CH₂NH₂) at the C4 position—immediately adjacent to the bridgehead carbon (C3a)—imparts a sterically constrained vector. This predictability is crucial for targeting acidic residues in deep binding pockets.

Table 1: Calculated Physicochemical Properties & Pharmacological Relevance

Property Value Pharmacological Relevance
Molecular Formula C₈H₈N₂S Core structural identity[2].
Molecular Weight 164.23 g/mol Low molecular weight ensures excellent Ligand Efficiency (LE)[2].
Topological Polar Surface Area ~67.5 Ų Optimal range for central nervous system (CNS) penetration and BBB crossing.
Calculated LogP (cLogP) ~1.35 Provides an ideal balance of aqueous solubility and lipophilicity.
pKa (Primary Amine) ~9.2 Ensures the amine is protonated at physiological pH (7.4) for salt-bridge formation.

| H-Bond Donors / Acceptors | 2 / 3 | Facilitates robust electrostatic interactions with target receptor backbones. |

Synthetic Methodologies: A Self-Validating Protocol

Historically, the synthesis of non-functionalized benzo[d]isothiazoles presented significant challenges compared to their benzothiazole isomers[1]. However, recent advancements in metal-free cyclization have revolutionized access to this scaffold[1]. To synthesize benzo[d]isothiazol-4-ylmethanamine with high regiochemical fidelity, we employ a bottom-up construction starting from functionalized benzonitriles.

Step-by-Step Experimental Workflow
  • Thioamidation: React 2-fluoro-3-methylbenzonitrile with sodium sulfide (Na₂S) in DMF at 80°C. This nucleophilic aromatic substitution yields a thiobenzamide intermediate.

  • Oxidative Cyclization: Treat the intermediate with ammonia (NH₃) and sodium hypochlorite (NaOCl).

    • Causality Check: The nitrogen in the thiobenzamide is conjugated to the aromatic system, requiring a precise oxidative potential to forge the N-S bond without over-oxidizing the sulfur to a sulfoxide. NaOCl provides this exact stoichiometric control[1]. This yields 4-methylbenzo[d]isothiazole.

  • Radical Bromination: React the 4-methyl intermediate with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ under reflux to yield 4-(bromomethyl)benzo[d]isothiazole.

  • Gabriel Amination (Self-Validating Step): React the bromomethyl intermediate with potassium phthalimide, followed by deprotection using hydrazine (Ing-Manske procedure).

    • Causality Check: Why avoid direct amination with methanolic ammonia? Direct amination of benzyl halides is thermodynamically driven toward over-alkylation, yielding a complex mixture of secondary and tertiary amines. The Gabriel synthesis is a self-validating system: the steric bulk of the phthalimide intermediate inherently prevents over-reaction, strictly guaranteeing a primary amine product.

Pathway Start 2-Fluoro-3-methylbenzonitrile Step1 Na2S, DMF, 80°C (Nucleophilic Aromatic Substitution) Start->Step1 Int1 Thiobenzamide Intermediate Step1->Int1 Step2 NH3, NaOCl (Oxidative Cyclization) Int1->Step2 Int2 4-Methylbenzo[d]isothiazole Step2->Int2 Step3 NBS, AIBN, CCl4 (Radical Bromination) Int2->Step3 Int3 4-(Bromomethyl)benzo[d]isothiazole Step3->Int3 Step4 1. Potassium Phthalimide 2. Hydrazine (Gabriel Synthesis) Int3->Step4 Product Benzo[d]isothiazol-4-ylmethanamine Step4->Product

Fig 1. Step-by-step synthetic workflow of benzo[d]isothiazol-4-ylmethanamine.

Mechanistic & Pharmacological Relevance

Five-membered heterocycles containing nitrogen and sulfur atoms interact with a wide range of protein targets, making them highly valuable in clinical drug development[5]. When benzo[d]isothiazol-4-ylmethanamine is incorporated into a larger drug molecule, it acts as a dual-function pharmacophore.

The lipophilic core anchors the molecule into hydrophobic pockets, while the primary amine (pKa ~9.2) remains protonated in the physiological environment. This allows the molecule to act as a potent hydrogen bond donor and form critical salt bridges with acidic amino acid residues (such as Aspartate or Glutamate) within the target receptor's active site.

Pharmacophore Core Benzo[d]isothiazole Core (Planar, Lipophilic) Heteroatoms N-S Bond (Dipole / Chalcogen Bond) Core->Heteroatoms Amine 4-Methanamine Motif (Primary Amine, pKa ~9.2) Core->Amine Pocket1 Hydrophobic Pocket (π-π stacking) Core->Pocket1 Hydrophobic Interaction Pocket2 H-Bond Acceptor Residues (e.g., Backbone Carbonyls) Heteroatoms->Pocket2 Dipole / H-Bonding Pocket3 Acidic Residues (Asp/Glu Salt Bridge) Amine->Pocket3 Electrostatic / Salt Bridge

Fig 2. Pharmacophore interaction model of the benzo[d]isothiazol-4-ylmethanamine scaffold.

Analytical Validation Protocol

To ensure the integrity of the synthesized benzo[d]isothiazol-4-ylmethanamine, orthogonal analytical techniques must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The exact mass of the compound is 164.23 g/mol [2]. Positive electrospray ionization (ESI+) will yield a distinct [M+H]⁺ pseudomolecular ion peak at m/z 165.0.

  • Nuclear Magnetic Resonance (¹H NMR): Validation of the regiochemistry is confirmed by the presence of a distinct singlet integrating to 2 protons at approximately 4.0–4.2 ppm, corresponding to the methylene (-CH₂-) bridge. The isothiazole C3 proton, highly deshielded by the adjacent N-S system, will appear as a sharp singlet far downfield (>8.5 ppm).

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Exploratory

Benzo[d]isothiazol-4-ylmethanamine: Comprehensive Safety, Handling, and Toxicological Profiling

Executive Summary Benzo[d]isothiazol-4-ylmethanamine (CAS: 1547037-29-5) is a highly specialized bicyclic heteroaryl compound utilized primarily as a building block in advanced pharmaceutical synthesis and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[d]isothiazol-4-ylmethanamine (CAS: 1547037-29-5) is a highly specialized bicyclic heteroaryl compound utilized primarily as a building block in advanced pharmaceutical synthesis and medicinal chemistry[1]. Combining the privileged benzo[d]isothiazole (BDI) scaffold with a highly reactive primary methanamine group, this compound presents unique pharmacological opportunities—such as the development of Transient Receptor Potential (TRP) channel agonists[2]—alongside significant occupational hazards. This technical whitepaper provides a comprehensive, mechanistically grounded Safety Data Sheet (SDS) profile and self-validating handling protocol for researchers.

Structural Toxicology & Mechanism of Action

To accurately predict and mitigate the hazard profile of benzo[d]isothiazol-4-ylmethanamine, researchers must deconstruct its molecular architecture. The toxicity of this molecule is synergistic, driven by two distinct functional domains:

  • The Primary Methanamine Moiety (-CH₂NH₂): Primary benzylamine derivatives are characteristically basic and nucleophilic. In physiological environments, the amine is rapidly protonated, leading to severe disruption of lipid bilayers. This mechanism is responsible for acute tissue necrosis, classifying such compounds as highly corrosive (H314). Furthermore, systemic absorption can lead to acute toxicity via oral and dermal routes (H302 + H312)[3].

  • The Benzo[d]isothiazole (BDI) Core: The BDI ring is a prominent pharmacophore found in various therapeutics[2]. However, the sulfur-nitrogen (S-N) bond within the isothiazole ring is susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in skin proteins). This electrophilic reactivity leads to protein haptenation, a primary mechanism for skin sensitization, and is linked to observed cytotoxicity in human lymphocyte assays (e.g., MT-4 cells)[4].

ToxicityPathway BDI_Amine Benzo[d]isothiazol- 4-ylmethanamine Amine_Group Primary Amine (-CH2NH2) BDI_Amine->Amine_Group Structural Component BDI_Core Benzo[d]isothiazole Core BDI_Amine->BDI_Core Structural Component Corrosion Tissue Necrosis & Corrosion (H314) Amine_Group->Corrosion High pKa, Lipid Disruption Sensitization Protein Haptenation (Skin Sens. 1) BDI_Core->Sensitization Electrophilic S-N Cleavage AquaticTox Aquatic Toxicity (H400/410) BDI_Core->AquaticTox Bioaccumulation

Molecular toxicity pathways of benzo[d]isothiazol-4-ylmethanamine.

Predictive Safety Data Sheet (SDS) Parameters

Due to the highly specialized nature of CAS 1547037-29-5, empirical toxicological data must be extrapolated from its exact structural analogs (such as benzylamine). The following tables synthesize the quantitative and qualitative GHS classifications required for regulatory compliance and laboratory safety.

Table 1: GHS Hazard Classifications & Causality
EndpointGHS ClassificationHazard Statement (H-Code)Mechanistic Causality
Skin Corrosion Category 1BH314 : Causes severe skin burns and eye damageHigh pKa of the primary amine leads to rapid lipid bilayer saponification and tissue disruption[5].
Acute Toxicity Category 4H302 + H312 : Harmful if swallowed or in contact with skinSystemic absorption of the lipophilic BDI core coupled with aggressive amine reactivity.
Sensitization Category 1H317 : May cause an allergic skin reactionElectrophilic S-N bond in the BDI ring acts as a hapten, covalently binding to dermal proteins.
Aquatic Toxicity Category 1H400 : Very toxic to aquatic lifeThe heterocyclic scaffold resists rapid biodegradation, accumulating in aquatic organisms.
Table 2: Critical Precautionary Statements (P-Codes)
PhasePrecautionary StatementOperational Directive
Prevention P260, P280 Do not breathe dust/fume/gas/mist/vapors. Wear protective gloves/eye protection/face protection[3].
Response P303+P361+P353 IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower.
Response P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
Storage P405 Store locked up in a dry, inert environment (Argon/N₂) to prevent degradation.

Standard Operating Procedure (SOP): Safe Handling & Synthesis

A self-validating experimental protocol ensures that any procedural failure is immediately detectable before human exposure occurs. When utilizing benzo[d]isothiazol-4-ylmethanamine in amide coupling or reductive amination workflows, adhere strictly to the following validated methodology:

Step-by-Step Experimental Methodology
  • Preparation & Atmospheric Control: Weigh the compound exclusively within a Class II Type B2 biological safety cabinet or a nitrogen-purged glovebox. Causality: This prevents the inhalation of corrosive micro-particulates and protects the hygroscopic amine from ambient moisture.

  • Solvent Solubilization: Dissolve the amine in an anhydrous aprotic solvent (e.g., DCM or DMF). Causality: Aprotic solvents prevent premature protonation of the amine, maintaining its nucleophilicity for the target reaction while minimizing exothermic reactions[3].

  • Reaction Execution: Proceed with the dropwise addition of the electrophile (e.g., activated carboxylic acid) at 0°C to control the heat of formation.

  • In-Situ Quenching (Self-Validating Step): Post-reaction, quench the mixture with a 10% aqueous citric acid solution. Causality: Citric acid is a weak organic acid that safely protonates the residual unreacted primary amine, converting it into a water-soluble, non-volatile ammonium salt without the violent exotherm associated with strong mineral acids (like HCl).

  • Validation of Neutralization: Spot the aqueous layer on a TLC plate and apply a Ninhydrin stain, followed by gentle heating. Validation: A lack of deep purple/blue coloration definitively validates the complete quenching and removal of the hazardous primary amine.

SafetyWorkflow PPE 1. PPE & Engineering Controls (Fume Hood, Nitrile Gloves) Handling 2. Inert Atmosphere Transfer (Argon/N2 Glovebox) PPE->Handling Reaction 3. Chemical Synthesis (Amide Coupling / Alkylation) Handling->Reaction Quench 4. In-Situ Quenching (Weak Acid e.g., Citric Acid) Reaction->Quench Validation 5. Validation of Neutralization (Ninhydrin Test = Negative) Quench->Validation Disposal 6. Halogenated/Amine Waste Incineration Validation->Disposal

Self-validating safety workflow for the chemical handling and synthesis of primary amines.

Decontamination & Emergency Response

In the event of a spill, the dual-hazard nature of the compound (corrosive amine + sensitizing heterocycle) requires a phased chemical neutralization approach rather than simple mechanical cleanup.

Spill Mitigation Protocol
  • Containment: Surround the spill with an inert, absorbent material such as diatomaceous earth or dry sand. Crucial Warning: Do not use combustible materials like sawdust, as the basic amine can trigger exothermic degradation and potential ignition[3].

  • Chemical Neutralization: Spray the contained spill with a dilute acidic buffer (e.g., 5% acetic acid). This rapidly neutralizes the corrosive methanamine moiety, mitigating immediate inhalation and dermal burn risks.

  • Verification: Apply universal pH indicator paper directly to the spill surface. A return to pH 5–7 confirms the total neutralization of the amine base.

  • Disposal: Sweep the neutralized complex into a sealed, clearly labeled hazardous waste container destined for high-temperature incineration. The BDI core produces highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx) upon combustion, necessitating specialized, high-heat disposal pathways[3].

References

  • DDG PharmFac. Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5. Retrieved from:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for Benzo[d]isothiazol-4-ylmethanamine Derivatives

Introduction & Mechanistic Overview Benzo[d]isothiazol-4-ylmethanamine derivatives are privileged pharmacophores widely utilized in the development of atypical antipsychotics, kinase inhibitors, and antimicrobial agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Benzo[d]isothiazol-4-ylmethanamine derivatives are privileged pharmacophores widely utilized in the development of atypical antipsychotics, kinase inhibitors, and antimicrobial agents. However, the synthesis of these primary and secondary amines presents a notorious chemoselectivity challenge.

As an Application Scientist, the primary hurdle you will encounter is the lability of the heteroaromatic system. The 1,2-benzisothiazole core features a highly polarized S-N bond that is1[1]. When attempting to reduce precursors like benzo[d]isothiazole-4-carbonitrile to 2[2], standard methodologies often fail. Strong hydride donors (e.g., LiAlH₄) attack the S-N bond directly, yielding ring-opened 2-mercaptobenzylamine byproducts. Conversely, standard catalytic hydrogenation (H₂ with Pd/C) is severely hindered because the divalent sulfur acts as a potent catalyst poison. Furthermore, computational and experimental models confirm that the3[3] that dictates this unique reactivity.

The Solution: To establish a self-validating, high-yield synthetic pipeline, we must rely on highly chemoselective hydride transfers. This guide details two field-proven protocols: Borane-mediated nitrile reduction for primary amines, and Sodium Triacetoxyborohydride (STAB) mediated reductive amination for secondary/tertiary derivatives.

Synthetic Workflows

G Nitrile Benzo[d]isothiazole- 4-carbonitrile BH3 BH3·THF (Reflux, 4h) Nitrile->BH3 Reduction Aldehyde Benzo[d]isothiazole- 4-carbaldehyde STAB R-NH2, NaBH(OAc)3 (DCE, RT, 12h) Aldehyde->STAB Reductive Amination PrimaryAmine Benzo[d]isothiazol- 4-ylmethanamine (Primary Amine) BH3->PrimaryAmine MeOH/HCl Quench SecAmine N-Substituted Benzo[d]isothiazol- 4-ylmethanamine STAB->SecAmine Mild Hydride Transfer

Fig 1: Chemoselective synthesis workflows for benzo[d]isothiazol-4-ylmethanamine derivatives.

Quantitative Data: Reducing Agent Comparison

Choosing the correct reducing agent is the most critical variable in this synthesis. The table below summarizes the causality behind our reagent selection, highlighting the balance between conversion efficiency and S-N bond preservation.

Reducing AgentChemoselectivity (Intact S-N)Conversion YieldScalabilityMechanistic Notes
BH₃·THF High80–85%HighChemoselective for nitriles; requires acidic hydrolysis to break the B-N complex.
NaBH(OAc)₃ High85–95%HighExceptionally mild hydride transfer; ideal for reductive amination workflows.
LiAlH₄ Low30–40%LowCauses aggressive S-N bond cleavage and irreversible ring opening.
H₂, Pd/C High<10%LowDivalent sulfur severely poisons the Pd catalyst, stalling the reaction.
Raney Ni, H₂ Moderate55–65%ModerateProne to complete desulfurization if the reaction time is exceeded.

Experimental Protocols

Protocol A: Synthesis of Benzo[d]isothiazol-4-ylmethanamine (Primary Amine)

This protocol utilizes BH₃·THF to reduce the carbonitrile. The procedure is a self-validating system: borane forms a highly stable complex with the newly formed primary amine. If the acidic methanol quench is omitted, the product will not partition into the organic phase during workup, instantly signaling a procedural failure.

Reagents:

  • Benzo[d]isothiazole-4-carbonitrile (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 3.0 eq)

  • Anhydrous THF

  • Methanol (MeOH)

  • Aqueous HCl (2.0 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve benzo[d]isothiazole-4-carbonitrile in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Hydride Addition: Add the BH₃·THF solution dropwise over 20 minutes to control the exothermic hydride transfer.

  • Reduction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4 to 6 hours. Monitor the disappearance of the nitrile peak via TLC or LC-MS.

  • Quench (Critical Step): Cool the reaction to 0 °C. Carefully add MeOH dropwise until H₂ gas evolution ceases. This step destroys excess borane.

  • Complex Hydrolysis: Add 2.0 M HCl (5.0 eq) and heat the mixture to reflux for 1 hour. This acidic hydrolysis is mandatory to break the stable borane-amine adduct and release the free benzo[d]isothiazol-4-ylmethanamine as a hydrochloride salt.

  • Isolation: Cool to room temperature, concentrate the THF in vacuo, basify the aqueous layer to pH 10 with 2.0 M NaOH, and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the primary amine.

Protocol B: Synthesis of N-Substituted Derivatives via Reductive Amination

For secondary or tertiary amines, reductive amination of benzo[d]isothiazole-4-carbaldehyde using STAB is the gold standard. STAB is sufficiently mild that it will not reduce the aldehyde directly, nor will it cleave the sensitive S-N bond.

Reagents:

  • Benzo[d]isothiazole-4-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 1.0 eq for weakly nucleophilic amines)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the aldehyde and the amine in anhydrous DCE (0.2 M). If the amine is an aniline derivative or sterically hindered, add 1.0 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ in three separate portions over 15 minutes to prevent clumping and manage the mild exotherm.

  • Reaction: Stir the suspension at room temperature for 12 hours under an inert atmosphere.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes until gas evolution stops.

  • Extraction: Separate the organic layer, extract the aqueous layer once more with DCE, dry the combined organics over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Analytical Validation & Trustworthiness

To ensure the scientific integrity of your synthesized batch, analytical validation must focus on confirming that the heteroaromatic ring remains intact:

  • ¹H NMR Spectroscopy: The most diagnostic signal is the C3-H proton of the benzo[d]isothiazole ring. It appears as a distinct, highly deshielded singlet at ~8.80–9.00 ppm (in CDCl₃ or DMSO-d₆). If this peak is absent, the S-N bond has been reductively cleaved. The newly formed methylene protons (-CH₂-N) will appear as a singlet around 4.10–4.30 ppm .

  • Mass Spectrometry (LC-MS): Ring cleavage often results in the formation of free thiols, which rapidly oxidize to disulfide dimers during workup. If your mass spectrum shows a dominant peak at approximately [2M−2H]+ , you have over-reduced the system and cleaved the S-N bond.

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Application

Application Notes &amp; Protocols: The Strategic Utility of Benzo[d]isothiazol-4-ylmethanamine in Modern Drug Discovery

An in-depth technical guide for drug discovery professionals on the strategic application of benzo[d]isothiazol-4-ylmethanamine. Foreword: The Ascendancy of the Benzo[d]isothiazole Scaffold Within the landscape of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for drug discovery professionals on the strategic application of benzo[d]isothiazol-4-ylmethanamine.

Foreword: The Ascendancy of the Benzo[d]isothiazole Scaffold

Within the landscape of medicinal chemistry, the benzo[d]isothiazole scaffold has established itself as a "privileged structure," a molecular framework that demonstrates binding affinity for a variety of biological targets.[1] This versatility has led to its incorporation into a range of therapeutics, including antipsychotic drugs like ziprasidone and lurasidone.[1] The fused heterocyclic system offers a unique combination of rigidity, hydrophobicity, and hydrogen bonding capability, making it an ideal starting point for inhibitor design.

This guide focuses on a particularly valuable derivative: benzo[d]isothiazol-4-ylmethanamine . The primary amine at the 4-position serves as a versatile synthetic handle, providing a robust platform for library generation and structure-activity relationship (SAR) studies. We will provide a comprehensive overview of its synthesis, characterization, and strategic deployment in drug discovery campaigns, complete with actionable protocols and mechanistic rationale.

PART 1: Synthesis and Characterization of the Core Precursor

An efficient and reproducible synthesis of the title compound is paramount for its successful application. The following protocol details a reliable route from commercially available starting materials, with integrated checkpoints for validation.

Synthetic Protocol: A Validated Pathway to Benzo[d]isothiazol-4-ylmethanamine

The proposed synthesis begins with the construction of the heterocyclic core, followed by the reduction of a nitrile to the target primary amine.

Experimental Workflow: Synthesis of Benzo[d]isothiazol-4-ylmethanamine

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Reduction cluster_2 Validation A 2-Chloro-6-methylbenzonitrile B NaSH, Sulfur (S8) DMF, 100 °C C 4-Cyanobenzo[d]isothiazole B->C Thiolation & Intramolecular Cyclization D LiAlH4, Anhydrous THF Reflux C->D E Benzo[d]isothiazol-4-ylmethanamine D->E Nitrile Reduction F Purification (Column Chromatography) E->F G Characterization (NMR, LC-MS, IR) F->G

Caption: Synthetic workflow for benzo[d]isothiazol-4-ylmethanamine.

Step-by-Step Methodology:

  • Synthesis of 4-Cyanobenzo[d]isothiazole (Intermediate C):

    • In a three-neck flask equipped with a condenser and nitrogen inlet, dissolve 2-chloro-6-methylbenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add sodium hydrosulfide (NaSH, 2.2 eq) and elemental sulfur (1.1 eq) portion-wise.

    • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Causality & Rationale: The chloro and methyl groups ortho to each other on the benzonitrile are key for this transformation. The NaSH and sulfur react to form sodium polysulfides, which displace the chlorine and subsequently undergo an oxidative cyclization with the adjacent methyl group to form the isothiazole ring. This is a common strategy for constructing this heterocyclic system.[1]

    • Upon completion, cool the mixture and pour it into a beaker of ice water. Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

  • Reduction to Benzo[d]isothiazol-4-ylmethanamine (Target E):

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 4-cyanobenzo[d]isothiazole in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • Once the addition is complete, remove the ice bath, and heat the reaction to reflux for 4 hours. Monitor by TLC.

    • Expertise & Insight: While other reducing agents like catalytic hydrogenation (e.g., H₂/Raney Ni) can be used, LiAlH₄ is often preferred for its high reactivity and clean conversion of aromatic nitriles to primary amines on a lab scale. However, it requires strict anhydrous conditions and a careful quenching procedure.

    • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and then H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing with THF. Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification and Characterization (F, G):

    • Purify the crude product via flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to afford the pure amine.

    • The final compound must be rigorously characterized to confirm its identity and purity before use in subsequent discovery efforts.

Data Summary: Physicochemical & Spectroscopic Profile
ParameterExpected Value/Observation
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~4.2 (s, 2H, CH₂), ~1.9 (br s, 2H, NH₂)
¹³C NMR (101 MHz, CDCl₃) δ ~155 (C), ~150 (C), ~133 (C), ~129 (CH), ~125 (CH), ~122 (CH), ~45 (CH₂)
MS (ESI+) m/z: 165.05 [M+H]⁺

PART 2: Application in Lead Generation and Optimization

The primary amine of benzo[d]isothiazol-4-ylmethanamine is a gateway to a vast chemical space. It readily participates in robust and well-established reactions, making it ideal for both diversity-oriented library synthesis and focused lead optimization.

Workflow for Diversity-Oriented Library Synthesis

Amide coupling is a cornerstone reaction in medicinal chemistry due to its reliability and the vast commercial availability of carboxylic acids. This allows for the rapid generation of a large, diverse library of amides from our core precursor.

Workflow: Parallel Amide Library Synthesis

cluster_0 Inputs (96-well format) cluster_1 Automated Synthesis & Purification cluster_2 Output & Screening A Benzo[d]isothiazol-4-ylmethanamine (Stock Solution) D Liquid Handler Dispensing A->D B Carboxylic Acid Library (R1-COOH, R2-COOH, ...) B->D C Reagents (Coupling Agent, Base) C->D E Parallel Reaction Incubation (Amide Bond Formation) D->E F High-Throughput Purification (Mass-directed Prep-LC) E->F G Purified Amide Library (Plate format) F->G H Quality Control (LC-MS, Purity Analysis) G->H I High-Throughput Screening (HTS) H->I

Caption: Automated workflow for amide library synthesis and screening.

High-Level Protocol: Parallel Amide Synthesis

  • Plate Preparation: Using an automated liquid handler, dispense a solution of benzo[d]isothiazol-4-ylmethanamine (1.0 eq) in a suitable solvent (e.g., DMF) into each well of a 96-well reaction block.

  • Acid Addition: Dispense a unique carboxylic acid from a diverse building block library (1.1 eq) into each well.

  • Reagent Addition: Dispense a solution containing a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Reaction: Seal the plate and incubate on an orbital shaker at room temperature for 16 hours.

  • Purification & QC: The crude reaction mixtures are directly subjected to mass-directed preparative HPLC for purification. The resulting pure compounds are analyzed for identity and purity (>95%) by LC-MS before being plated for biological screening.

Case Study: Targeting the PD-1/PD-L1 Immune Checkpoint

Recent studies have highlighted the potential of benzo[d]isothiazole derivatives as small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy.[2] Small molecules offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.[2]

Signaling Pathway and Inhibition Mechanism

cluster_pathway Immune Checkpoint Interaction cluster_inhibition Inhibition Mechanism APC Antigen Presenting Cell (APC) or Tumor Cell T_Cell T-Cell APC->T_Cell Antigen Presentation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Induces T-Cell Exhaustion TCR TCR MHC MHC TCR->MHC Inhibitor Benzo[d]isothiazole-based Inhibitor Inhibitor->PDL1 Binds to PD-L1, Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint interaction.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol provides a method to quantify the ability of synthesized compounds to disrupt the PD-1/PD-L1 interaction.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

    • Reconstitute recombinant human PD-1-His tag and PD-L1-Fc tag proteins in assay buffer.

    • Prepare detection reagents: Anti-His-Europium (Eu³⁺) cryptate and Anti-Fc-d2 acceptor.

    • Prepare a serial dilution of test compounds (from the synthesized library) in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (384-well format):

    • Add 2 µL of the diluted test compound or control (e.g., BMS-202) to each well.

    • Add 4 µL of PD-L1-Fc.

    • Add 4 µL of PD-1-His.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Anti-Fc-d2 acceptor.

    • Add 5 µL of Anti-His-Eu³⁺ cryptate.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

    • Trustworthiness: This assay is self-validating. A high signal in the "no inhibitor" control wells confirms the protein-protein interaction is occurring, while a low signal in the "high concentration inhibitor" wells confirms assay responsiveness.

PART 3: Concluding Remarks

Benzo[d]isothiazol-4-ylmethanamine is more than a simple chemical intermediate; it is a strategic entry point into biologically relevant chemical space. Its robust synthesis and the versatile reactivity of the primary amine empower medicinal chemists to rapidly explore structure-activity relationships around a proven pharmacophore. The successful application of the benzo[d]isothiazole scaffold in diverse areas, from oncology to neurodegenerative disease, underscores its enduring value.[1][3] By leveraging the protocols and workflows outlined in this guide, research organizations can accelerate their discovery efforts and efficiently advance programs built upon this powerful heterocyclic core.

References

  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Bioorganic & Medicinal Chemistry Letters.
  • Wang, J., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry.
  • Dossetter, A. G., et al. (2012). Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition. Bioorganic & Medicinal Chemistry Letters.
  • Liu, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters.
  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc.
  • Chen, J., et al. (2021). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][4]Thiazin-4-One Derivatives. Molecules. Available at:

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: Synthetic Utility of Benzo[d]isothiazol-4-ylmethanamine in Drug Discovery

Executive Summary The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indole, benzothiophene, and benzisoxazole rings[1]. It is a critical struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indole, benzothiophene, and benzisoxazole rings[1]. It is a critical structural motif in numerous bioactive molecules, including antipsychotics, anti-HIV agents, and targeted oncology therapeutics[2].

Benzo[d]isothiazol-4-ylmethanamine (CAS: 1547037-29-5) represents a highly versatile, bifunctional building block. By incorporating a methylene spacer (sp³ carbon) between the aromatic core and the primary amine, this reagent circumvents the toxicophore liabilities and poor pharmacokinetic properties (e.g., low basicity, rapid metabolism) typically associated with direct amino-benzisothiazoles (anilines). The primary amine moiety enables rapid diversification through reductive amination, amide coupling, and cross-coupling reactions, making it an invaluable starting material for library generation in hit-to-lead optimization.

Reaction Workflows & Mechanistic Pathways

The primary amine of benzo[d]isothiazol-4-ylmethanamine acts as a potent nucleophile, allowing for divergent synthetic trajectories. The diagram below illustrates the three most critical functionalization pathways utilized in modern organic synthesis.

G Core Benzo[d]isothiazol-4-ylmethanamine (Primary Amine Scaffold) RedAm Reductive Amination Reagent: NaBH(OAc)3, DCE Mechanism: Iminium Reduction Core->RedAm + Aldehyde/Ketone (pH 5-6) Amide Amide Coupling Reagent: HATU, DIPEA, DMF Mechanism: HOAt-Active Ester Core->Amide + Carboxylic Acid (Base) Buchwald Buchwald-Hartwig Reagent: Pd2(dba)3, BINAP Mechanism: Cross-Coupling Core->Buchwald + Aryl Halide (Pd Cat., Base) Prod1 Secondary Amines (CNS & GPCR Ligands) RedAm->Prod1 Prod2 Carboxamides (Kinase Inhibitors) Amide->Prod2 Prod3 N-Aryl Derivatives (Anticancer Agents) Buchwald->Prod3

Figure 1: Divergent synthetic workflows utilizing benzo[d]isothiazol-4-ylmethanamine.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of benzo[d]isothiazol-4-ylmethanamine.

Reaction TypeReagents & CatalystsSolventTemp (°C)Typical Time (h)Avg. Yield (%)Key Advantage
Reductive Amination NaBH(OAc)₃, AcOH (cat.)DCE20–252–1275–95Avoids over-alkylation; cyanide-free
Amide Coupling HATU, DIPEADMF20–251–580–98High efficiency for hindered substrates
Buchwald-Hartwig Pd₂(dba)₃, BINAP, NaOtBuToluene80–1108–1860–85Access to sterically hindered N-aryl amines

Experimental Protocols & Mechanistic Causality

Protocol A: Reductive Amination (Synthesis of Secondary Amines)

Direct alkylation of primary amines with alkyl halides often leads to uncontrollable over-alkylation (tertiary amines or quaternary ammonium salts)[3]. Reductive amination solves this by forming a transient imine/iminium ion, which is subsequently reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice; it is a mild hydride source that selectively reduces iminium ions over the starting aldehydes, preventing the formation of undesired alcohol byproducts[4],[5]. Furthermore, it avoids the generation of toxic cyanide waste associated with NaBH₃CN[3].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve benzo[d]isothiazol-4-ylmethanamine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv) to adjust the pH to ~5-6. Causality: Mild acidity accelerates the dehydration step to form the iminium ion without protonating the amine to the point of unreactivity[5].

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Monitoring: Stir at 20–25 °C for 2–12 hours. Monitor the consumption of the starting amine via LC-MS or TLC (eluent: 5% MeOH in DCM).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂) to afford the secondary amine.

Protocol B: Amide Bond Formation (Synthesis of Carboxamides)

Amide coupling is one of the most frequently executed reactions in medicinal chemistry[6]. HATU is utilized here because it is exceptionally efficient for coupling sterically hindered or electron-deficient carboxylic acids. The mechanism involves the formation of an active ester, stabilized by a 7-membered hydrogen-bonded transition state facilitated by the nitrogen atom in the HOAt leaving group[7].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.2 equiv) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: Pre-activating the acid for 10–15 minutes ensures complete formation of the HOAt-active ester. If the primary amine is added simultaneously, highly nucleophilic amines can attack HATU directly, leading to the formation of a dead-end tetramethylguanidinium byproduct[8].

  • Coupling: Add a solution of benzo[d]isothiazol-4-ylmethanamine (1.0 equiv, 1.0 mmol) in DMF (2 mL) dropwise to the activated ester mixture.

  • Reaction: Stir at room temperature for 1–5 hours. The weak base (DIPEA) ensures the amine remains deprotonated and nucleophilic[6].

  • Workup: Dilute the reaction mixture with ethyl acetate (30 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and LiCl (5% aqueous solution, 3 × 10 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via recrystallization or silica gel chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling (Synthesis of N-Aryl Derivatives)

To synthesize N-aryl derivatives, standard SNAr reactions fail unless the aryl halide is highly electron-deficient. Palladium-catalyzed Buchwald-Hartwig amination is required. The combination of Pd₂(dba)₃ and BINAP is highly effective; BINAP's large bite angle forces the palladium center into a geometry that dramatically accelerates the rate-limiting reductive elimination step, expelling the product and regenerating the Pd(0) catalyst.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or sealed vial, combine the aryl bromide (1.0 equiv, 1.0 mmol), benzo[d]isothiazol-4-ylmethanamine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BINAP (0.04 equiv, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon three times. Causality: Palladium(0) complexes and electron-rich phosphine ligands are highly sensitive to oxidation by atmospheric oxygen.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heating: Heat the mixture to 100 °C in an oil bath for 8–18 hours.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.[Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. American Chemical Society (ACS).[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC (National Institutes of Health).[Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications.[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

Sources

Application

amide coupling reactions using benzo[d]isothiazol-4-ylmethanamine

Application Note: Advanced Amide Coupling Strategies Utilizing Benzo[d]isothiazol-4-ylmethanamine Rationale & Scaffold Profiling Benzo[d]isothiazol-4-ylmethanamine (CAS 1547037-29-5)[1] is a highly specialized building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Coupling Strategies Utilizing Benzo[d]isothiazol-4-ylmethanamine

Rationale & Scaffold Profiling

Benzo[d]isothiazol-4-ylmethanamine (CAS 1547037-29-5)[1] is a highly specialized building block increasingly utilized in modern drug discovery. Structurally, it functions as a rigidified, lipophilic bioisostere for standard benzylamines, offering unique hydrogen-bond accepting capabilities via the isothiazole nitrogen.

However, the physicochemical profile of this scaffold demands precise synthetic control. The benzo[d]isothiazole core contains an N-S bond that, while generally stable under standard amide coupling conditions, can be susceptible to cleavage by strong reducing agents or highly aggressive nucleophiles at elevated temperatures[2]. Consequently, achieving high-fidelity amide bond formation requires mild, room-temperature methodologies that preserve the structural integrity of the heterocycle while driving the reaction to completion[2].

Mechanistic Causality in Reagent Selection

To ensure a self-validating and high-yielding synthesis, the choice of coupling reagent must be dictated by the reaction scale and the steric hindrance of the carboxylic acid partner. We recommend two distinct mechanistic pathways:

  • Discovery Phase (Microscale) - HATU-Mediated Coupling: For sterically hindered carboxylic acids or microscale library synthesis, HATU is the premier choice. HATU facilitates the formation of a highly reactive OAt (7-azabenzotriazole) active ester. The causality behind this efficiency is the "neighboring group effect"—the nitrogen atom at the 7-position of the azabenzotriazole ring hydrogen-bonds with the incoming benzo[d]isothiazol-4-ylmethanamine. This pre-organizes the transition state, drastically accelerating the reaction and suppressing chiral epimerization of the carboxylic acid[3].

  • Process Phase (Scale-Up) - T3P-Mediated Coupling: For multi-gram or process-scale synthesis, HATU is economically and environmentally unviable. Propylphosphonic anhydride (T3P) is the optimal alternative. T3P activates the carboxylic acid to form a mixed anhydride. We select T3P because of its exceptional chemoselectivity (preventing side reactions with the benzisothiazole core) and because its byproducts are entirely water-soluble. This allows for a self-validating, extraction-only workup that eliminates the need for chromatographic purification[4].

Visualizing the Workflows

Workflow Start Benzo[d]isothiazol-4-ylmethanamine Amide Coupling Scale Determine Reaction Scale Start->Scale Micro Discovery Scale (< 1 mmol) Scale->Micro Macro Process Scale (> 10 mmol) Scale->Macro HATU HATU / DIPEA / DMF (High Reactivity) Micro->HATU T3P T3P / Base / EtOAc (Green & Scalable) Macro->T3P

Decision matrix for selecting the optimal amide coupling reagent based on reaction scale.

Pathway Acid R-COOH Ester OAt Active Ester Acid->Ester HATU, DIPEA Product Target Amide Ester->Product Amine Addition Amine Benzo[d]isothiazol- 4-ylmethanamine Amine->Product Nucleophilic Attack

Mechanistic pathway of HATU-mediated amide coupling with benzo[d]isothiazol-4-ylmethanamine.

Validated Experimental Protocols

Protocol A: High-Yield Microscale Coupling (HATU/DIPEA)

Designed for <1 mmol scale, complex acids, and rapid library generation.

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (2.5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 5 minutes. Causality: DIPEA deprotonates the acid to facilitate HATU attack and ensures the amine remains unprotonated. A slight yellowing of the solution acts as a visual self-validation that the OAt active ester has formed.

  • Amine Addition: Add benzo[d]isothiazol-4-ylmethanamine (1.05 equiv, 0.525 mmol) dropwise.

  • Reaction & IPC: Stir at room temperature for 2 hours. Validate completion via LC-MS. The UV trace (254 nm) should show complete consumption of the amine, with the product mass dominating the TIC.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 × 5 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Scalable, Green Coupling (T3P/EtOAc)

Designed for >10 mmol scale, focusing on safety, cost, and downstream processing.

  • Preparation: Charge a reactor with the carboxylic acid (1.0 equiv, 10 mmol), benzo[d]isothiazol-4-ylmethanamine (1.05 equiv, 10.5 mmol), and EtOAc (40 mL).

  • Base Addition: Add DIPEA or Triethylamine (3.0 equiv, 30 mmol) and cool the mixture to 0–5 °C.

  • T3P Addition: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15 mmol) over 15 minutes to control the mild exotherm. Causality: T3P is added last to prevent premature mixed anhydride decomposition and to tightly control the reaction kinetics[4].

  • Reaction & IPC: Warm to room temperature and stir for 4–6 hours. Validate via LC-MS.

  • Self-Validating Workup: Add water (20 mL) and stir vigorously for 10 minutes. Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Validation: Because T3P and its phosphonic acid byproducts are highly water-soluble, the organic layer will contain >95% pure amide product, validating the protocol without the need for column chromatography[4].

Quantitative Performance Data

MetricProtocol A (HATU / DIPEA)Protocol B (T3P / EtOAc)
Scale Suitability Microscale / Discovery (< 1 mmol)Process / Scale-up (> 10 mmol)
Typical Yield 85 – 98%75 – 90%
Epimerization Risk Very Low (due to HOAt effect)Extremely Low
Workup Complexity High (Requires aqueous LiCl washes/chromatography)Very Low (Simple aqueous phase extraction)
E-Factor (Environmental) High (Toxic byproducts, DMF usage)Low (Green solvent, water-soluble byproducts)

References

  • CAS No. 1547037-29-5, 苯并[d]异噻唑-4-基甲胺- 第一化学. 001chemical.com.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Ivanova, Y., Smoljo, M., De Jonghe, S., & Dehaen, W. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias (KU Leuven) / Arkivoc.

Sources

Method

Preparation of Benzo[d]isothiazol-4-ylmethanamine Hydrochloride: A Detailed Guide for Synthetic and Medicinal Chemists

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, including antipsychotic drugs like ziprasidone and lurasidone.[1][2] The specific substitution pa...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzo[d]isothiazole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, including antipsychotic drugs like ziprasidone and lurasidone.[1][2] The specific substitution pattern on this core structure is crucial for modulating pharmacological activity. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the multi-step synthesis of benzo[d]isothiazol-4-ylmethanamine hydrochloride, a valuable building block for drug discovery and development.

This document is structured to provide not just a set of instructions, but a strategic guide that explains the rationale behind the chosen synthetic pathway and experimental procedures. We will delve into the mechanistic considerations and offer insights gleaned from extensive experience in synthetic organic chemistry.

Strategic Overview of the Synthetic Approach

The synthesis of benzo[d]isothiazol-4-ylmethanamine is not a trivial one-step process. A robust and reproducible synthetic route requires careful planning. The strategy outlined here focuses on the late-stage introduction of the aminomethyl group at the 4-position of a pre-formed benzo[d]isothiazole core. This approach allows for greater flexibility and avoids potential complications with sensitive functional groups during the initial heterocyclic ring formation.

Our proposed synthetic pathway involves three key stages:

  • Construction of the Benzo[d]isothiazole Core: Formation of the foundational heterocyclic system.

  • Functionalization at the C4-Position: Introduction of a suitable precursor group, in this case, a carbaldehyde, at the desired position.

  • Elaboration to the Target Amine and Salt Formation: Conversion of the aldehyde to the aminomethyl group and subsequent preparation of the hydrochloride salt for improved stability and handling.

Synthetic_Workflow Start Starting Materials Step1 Step 1: Synthesis of Benzo[d]isothiazole Start->Step1 Step2 Step 2: Formylation at C4 (Benzo[d]isothiazole-4-carbaldehyde) Step1->Step2 Step3 Step 3: Reductive Amination (Benzo[d]isothiazol-4-ylmethanamine) Step2->Step3 Step4 Step 4: Hydrochloride Salt Formation Step3->Step4 Final_Product Benzo[d]isothiazol-4-ylmethanamine Hydrochloride Step4->Final_Product

Caption: Overall synthetic workflow for the preparation of the target compound.

PART I: Synthesis of the Benzo[d]isothiazole Core

The construction of the benzo[d]isothiazole ring can be achieved through various methods, often involving the cyclization of appropriately substituted benzene derivatives.[1][3] A common and reliable approach starts from 2-methylaniline.

Protocol 1: Synthesis of Benzo[d]isothiazole

This protocol is a modified procedure based on established methods for the synthesis of the parent heterocycle.

Materials and Reagents:

Reagent/SolventFormulaM.W.QuantityRole
2-MethylanilineC₇H₉N107.151 eqStarting Material
Thionyl ChlorideSOCl₂118.974 eqCyclizing Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09CatalyticCatalyst
TolueneC₇H₈92.14SolventReaction Medium
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As neededQuenching
DichloromethaneCH₂Cl₂84.93SolventExtraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent

Procedure:

  • Reaction Setup: To a stirred solution of 2-methylaniline (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Addition of Thionyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (4.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzo[d]isothiazole.

  • Purification: Purify the crude product by column chromatography on silica gel.

PART II: C4-Functionalization via Formylation

The introduction of a formyl group at the C4 position is a critical step. While direct formylation of the benzo[d]isothiazole core can be challenging due to competing reactions at other positions, a Vilsmeier-Haack reaction can be employed under carefully controlled conditions.[4]

Protocol 2: Synthesis of Benzo[d]isothiazole-4-carbaldehyde

Materials and Reagents:

Reagent/SolventFormulaM.W.QuantityRole
Benzo[d]isothiazoleC₇H₅NS135.191 eqStarting Material
Phosphorus OxychloridePOCl₃153.331.5 eqVilsmeier Reagent
N,N-Dimethylformamide (DMF)C₃H₇NO73.095 volVilsmeier Reagent/Solvent
DichloromethaneCH₂Cl₂84.93SolventExtraction
Sodium Acetate (aq.)CH₃COONa82.03As neededHydrolysis

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, add phosphorus oxychloride (1.5 eq) dropwise to ice-cold DMF (5 vol). Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: Add a solution of benzo[d]isothiazole (1.0 eq) in a minimal amount of DMF dropwise to the pre-formed Vilsmeier reagent. Heat the reaction mixture to 90 °C for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and a saturated aqueous solution of sodium acetate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford benzo[d]isothiazole-4-carbaldehyde.

PART III: Reductive Amination and Hydrochloride Salt Formation

The final steps involve the conversion of the aldehyde to the target primary amine via reductive amination, followed by the formation of the hydrochloride salt.

Protocol 3: Synthesis of Benzo[d]isothiazol-4-ylmethanamine

Materials and Reagents:

Reagent/SolventFormulaM.W.QuantityRole
Benzo[d]isothiazole-4-carbaldehydeC₈H₅NOS163.191 eqStarting Material
Ammonium AcetateCH₃COONH₄77.0810 eqAmmonia Source
Sodium CyanoborohydrideNaBH₃CN62.841.5 eqReducing Agent
MethanolCH₃OH32.04SolventReaction Medium
DichloromethaneCH₂Cl₂84.93SolventExtraction
Sodium Hydroxide (1M aq.)NaOH40.00As neededWork-up

Procedure:

  • Reaction Setup: Dissolve benzo[d]isothiazole-4-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the addition of water. Adjust the pH to >10 with 1M aqueous sodium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzo[d]isothiazol-4-ylmethanamine as a free base.

Protocol 4: Preparation of Benzo[d]isothiazol-4-ylmethanamine Hydrochloride

Materials and Reagents:

Reagent/SolventFormulaM.W.QuantityRole
Benzo[d]isothiazol-4-ylmethanamineC₈H₈N₂S164.231 eqFree Base
Hydrochloric Acid (in Dioxane, 4M)HCl36.461.1 eqSalt Formation
Diethyl Ether(C₂H₅)₂O74.12SolventPrecipitation

Procedure:

  • Dissolution: Dissolve the crude benzo[d]isothiazol-4-ylmethanamine in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Acidification: Cool the solution in an ice bath and add a 4M solution of hydrochloric acid in dioxane (1.1 eq) dropwise with stirring.

  • Precipitation: Add diethyl ether to the mixture until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the benzo[d]isothiazol-4-ylmethanamine hydrochloride salt.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compounds at each stage.

Analytical_Workflow cluster_intermediate Intermediate Characterization cluster_final_product Final Product Validation Intermediate Benzo[d]isothiazole & Benzo[d]isothiazole-4-carbaldehyde TLC TLC (Reaction Monitoring) Intermediate->TLC Column Column Chromatography (Purification) Intermediate->Column NMR_Intermediate ¹H and ¹³C NMR (Structural Confirmation) Column->NMR_Intermediate MS_Intermediate Mass Spectrometry (Molecular Weight) NMR_Intermediate->MS_Intermediate Final_Product Benzo[d]isothiazol-4-ylmethanamine Hydrochloride NMR_Final ¹H and ¹³C NMR (Structural Confirmation) Final_Product->NMR_Final HRMS HRMS (Elemental Composition) NMR_Final->HRMS HPLC HPLC (Purity Assessment) HRMS->HPLC FTIR FT-IR (Functional Groups) HPLC->FTIR

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of Benzo[d]isothiazol-4-ylmethanamine

Executive Summary Benzo[d]isothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of neurotropic and antimicrobial agents[1]. The late-stage functionalization of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[d]isothiazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of neurotropic and antimicrobial agents[1]. The late-stage functionalization of these bicyclic systems often requires the catalytic hydrogenation of the isothiazole ring. However, hydrogenating benzo[d]isothiazol-4-ylmethanamine presents a severe chemoselectivity challenge: the intrinsic lability of the N–S bond typically leads to reductive ring cleavage, while the resulting sulfur species acts as a potent catalyst poison[2].

This application note provides field-validated, causality-driven protocols for directing the hydrogenation of benzo[d]isothiazol-4-ylmethanamine toward two distinct outcomes: chemoselective N–S cleavage (yielding a preserved benzenethiol) or complete desulfurization (yielding a phenylenedimethanamine).

Mechanistic Insights & Causality in Catalyst Selection

The isothiazole ring features an N–S bond that is highly susceptible to reductive cleavage, mechanistically analogous to the N–O bond in benzisoxazoles[2]. The choice of catalyst and reaction environment directly dictates the fate of the sulfur atom.

  • The Catalyst Poisoning Paradigm: Under standard atmospheric hydrogenation with Palladium on Carbon (Pd/C) in neutral solvents, the reaction stalls at <5% conversion. The N–S bond undergoes initial cleavage to form a free benzenethiol. This highly nucleophilic sulfur species strongly coordinates to the palladium surface, blocking active sites and abruptly halting the catalytic cycle.

  • Causality of Acidic Modifiers (Method A): To circumvent poisoning while preserving the sulfur atom, the reaction must be conducted in a highly acidic medium (e.g., methanolic HCl). The acid protonates both the primary C4-methanamine and the newly formed C3-amine. This dual protonation creates a localized, dense positive charge that electronically repels the catalyst surface and sterically shields the adjacent thiol, allowing the Pd catalyst to turn over efficiently without irreversible coordination.

  • Causality of Stoichiometric Nickel (Method B): When the synthetic target is the sulfur-free 1,2-phenylenedimethanamine, Raney Nickel is employed in large excess. Here, Raney Ni acts as both a hydrogenation catalyst and a stoichiometric sulfur scavenger. The robust homolytic cleavage of both N–S and C–S bonds is thermodynamically driven by the formation of highly stable nickel sulfide (NiS) species on the catalyst lattice[3].

Visualization of Reaction Pathways

Pathway SM Benzo[d]isothiazol-4-ylmethanamine (Starting Material) Cond1 Method A: Pd/C, H2 Acidic Methanol SM->Cond1 Cond2 Method B: Raney Ni, H2 Excess Catalyst SM->Cond2 Prod1 2,3-bis(aminomethyl)benzenethiol (Chemoselective N-S Cleavage) Cond1->Prod1 N-S Cleavage & C=N Reduction Prod2 1,2-phenylenedimethanamine (Complete Desulfurization) Cond2->Prod2 N-S & C-S Cleavage (Desulfurization)

Reaction pathways for the catalytic hydrogenation of benzo[d]isothiazol-4-ylmethanamine.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, both protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) that allow the researcher to verify chemoselectivity in real-time.

Method A: Chemoselective N–S Cleavage (Preserved Thiol)

Target Product: 2,3-bis(aminomethyl)benzenethiol hydrochloride

  • Preparation: In a high-pressure hydrogenation vessel, dissolve benzo[d]isothiazol-4-ylmethanamine (1.0 g, 6.09 mmol) in anhydrous Methanol (20 mL).

  • Acidification: Slowly add 4.0 M HCl in dioxane (3.05 mL, 12.18 mmol, 2.0 eq). Critical Step: The acid must be added prior to the catalyst to prevent immediate poisoning upon H2 introduction.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w) under an argon atmosphere.

  • Hydrogenation: Purge the vessel with N2 (3x), then with H2 (3x). Pressurize to 50 psi H2 and heat to 40 °C. Stir vigorously for 12 hours.

  • Self-Validating IPC:

    • LC-MS (ESI+): Dilute 10 µL of the reaction mixture in 1 mL MeOH. Confirm the disappearance of the starting material ( m/z 165.0 [M+H]+ ) and the appearance of the target thiol ( m/z 169.1 [M+H]+ ).

    • TLC (DCM/MeOH 9:1): Spot the mixture and stain with Ellman's Reagent (DTNB). The product spot will immediately turn bright yellow , confirming successful N–S cleavage while preserving the free thiol.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH (10 mL). Concentrate the filtrate under reduced pressure to yield the product as a dihydrochloride salt.

Method B: Desulfurative Hydrogenation

Target Product: 1,2-phenylenedimethanamine

  • Preparation: Dissolve benzo[d]isothiazol-4-ylmethanamine (1.0 g, 6.09 mmol) in absolute Ethanol (25 mL) in a hydrogenation vessel.

  • Catalyst Addition: Wash Raney Nickel (W-4 grade, 10.0 g, 10x w/w excess) with EtOH (3x) to remove water. Transfer the slurry to the reaction vessel. Note: The massive excess is required as the catalyst acts as a stoichiometric sulfur sink.

  • Hydrogenation: Purge with H2 and pressurize to 50 psi. Heat the mixture to 60 °C and stir for 24 hours.

  • Self-Validating IPC:

    • LC-MS (ESI+): Monitor for the completely desulfurized product mass ( m/z 137.1 [M+H]+ ).

    • TLC (DCM/MeOH 9:1): Stain with Ninhydrin (dark purple spot indicates primary amines) and cross-check with Ellman's Reagent. A negative Ellman's stain (no yellow color) validates complete desulfurization.

  • Workup: Carefully decant the liquid. Wash the pyrophoric Raney Ni residue with EtOH (3 x 10 mL). Combine the organic layers and concentrate in vacuo.

Quantitative Data & Condition Screening

The following table summarizes the causal relationship between the chosen catalytic system, the reaction environment, and the resulting chemoselectivity.

Catalyst SystemAdditiveSolventTemp (°C)Pressure (psi)Conversion (%)Chemoselectivity (Thiol : Desulf.)Yield (%)
10% Pd/C (0.1 eq)NoneMeOH2515< 5N/A (Catalyst Poisoned)Trace
10% Pd/C (0.1 eq)HCl (2.0 eq)MeOH4050> 98> 99 : 184
Raney Ni (10.0 eq)NoneEtOH6050> 990 : 10089
5% Ru/C (0.2 eq)NoneEtOAc601004585 : 1531

Note: Yields represent isolated yields after purification. The Ru/C system demonstrates moderate turnover but poor chemoselectivity, further validating the necessity of acidic Pd/C or stoichiometric Raney Ni.

References

  • Wang, Z.; Kuninobu, Y.; Kanai, M. "Copper-catalyzed intramolecular N-S bond formation by oxidative dehydrogenative cyclization." Journal of Organic Chemistry, 2013, 78(14), 7337-7342.[Link]

  • Vicini, P.; Geronikaki, A.; Incerti, M.; et al. "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Bioorganic & Medicinal Chemistry, 2003, 11(22), 4785-4789.[Link]

  • Zhu, C.; Saito, K.; Akiyama, T. "Benzothiazoline: versatile hydrogen donor for organocatalytic transfer hydrogenation." Accounts of Chemical Research, 2015, 48(2), 388-398.[Link]

  • Kuwano, R.; et al. "Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles." Molecules, 2018, 23(10), 2505.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzo[d]isothiazol-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the synthesis of benzo[d]isothiazol-4...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the synthesis of benzo[d]isothiazol-4-ylmethanamine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to overcome common synthetic challenges.

I. Troubleshooting and Optimization

Low product yield is a common hurdle in multi-step organic syntheses. The following table outlines potential causes and recommended solutions for improving the yield of benzo[d]isothiazol-4-ylmethanamine.

IssuePotential Cause(s)Recommended Solutions & Rationale
Low Yield in Benzo[d]isothiazole Ring Formation 1. Poor quality of starting materials: The precursor to the benzo[d]isothiazole ring system, often a substituted 2-mercaptobenzamide or related derivative, can be prone to oxidation.[1] 2. Inefficient Cyclization: The intramolecular cyclization to form the isothiazole ring may be incomplete.[1] 3. Suboptimal Reaction Conditions: Temperature and catalyst choice are critical for efficient ring closure.[1]1. Ensure Purity of Starting Materials: Use freshly sourced or purified 2-mercaptobenzamide derivatives. Oxidation of the thiol group can lead to disulfide byproducts, reducing the availability of the starting material for the desired cyclization.[1] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Optimize Catalyst and Reaction Conditions: For the cyclization of 2-mercaptobenzamides, copper-catalyzed methods have proven effective.[2][3] Experiment with different copper(I) or copper(II) salts and consider the use of ligands to enhance catalytic activity. Recent literature also explores electrochemical methods for this transformation.[2][3] 3. Temperature Screening: If the reaction is sluggish at room temperature, a gradual increase in temperature may improve the rate of cyclization. However, be mindful that excessive heat can lead to side reactions and decomposition.[1]
Low Yield in Reduction of Nitrile/Amide to Amine 1. Incomplete Reduction: The reducing agent may not be potent enough or may be used in insufficient stoichiometric amounts. 2. Side Reactions: Over-reduction or side reactions with other functional groups on the molecule can occur. 3. Catalyst Poisoning: If using catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst.1. Choice of Reducing Agent: For the reduction of a nitrile or amide at the 4-position, powerful reducing agents like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent (e.g., THF, diethyl ether) are typically required. Ensure the LAH is fresh and the reaction is performed under strictly anhydrous conditions. 2. Stoichiometry and Temperature Control: Use a sufficient excess of the reducing agent. The reaction is often exothermic; therefore, it is crucial to control the temperature by slow addition of the reagent at a low temperature (e.g., 0 °C) before gradually warming to room temperature or refluxing. 3. Catalytic Hydrogenation Considerations: If employing catalytic hydrogenation (e.g., with Raney Nickel or a Palladium catalyst), ensure the substrate and solvent are free of sulfur-containing impurities, which can poison the catalyst. High pressure and elevated temperatures may be necessary.
Difficulty in Product Purification 1. Presence of Persistent Impurities: Unreacted starting materials or byproducts from side reactions can co-elute with the desired product during chromatography. 2. Product Instability: The amine product may be sensitive to the acidic nature of standard silica gel.[1]1. Optimize Work-up Procedure: An acidic work-up (e.g., with dilute HCl) can protonate the amine, allowing for extraction into the aqueous phase and separation from non-basic impurities. Subsequent basification (e.g., with NaOH) and extraction with an organic solvent can then isolate the purified amine. 2. Chromatography Modifications: If silica gel chromatography is necessary, consider using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent product tailing and degradation. Alternatively, neutral or basic alumina can be used as the stationary phase.[1]
Experimental Workflow: Synthesis of Benzo[d]isothiazol-4-ylmethanamine

Caption: A generalized synthetic workflow for benzo[d]isothiazol-4-ylmethanamine.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the benzo[d]isothiazole core?

The construction of the benzo[d]isothiazole scaffold typically begins with substituted phenyl substrates.[4] The most prevalent strategies involve the use of nitrogen and sulfur pre-functionalized phenyl rings, such as 2-mercaptobenzamides, which undergo intramolecular cyclization.[3] Alternative routes start from aromatics preloaded with either nitrogen or sulfur, or in some cases, from precursors containing neither heteroatom.[4]

Q2: My cyclization reaction to form the benzo[d]isothiazole ring is not working. What should I check first?

First, verify the purity of your starting materials, as 2-aminothiophenol and its derivatives are susceptible to oxidation which can form disulfide byproducts.[1] Next, evaluate your choice of catalyst and reaction conditions. For many substrates, copper-catalyzed methods are effective for the N-S bond formation.[2][3] Also, consider the impact of reaction temperature; some cyclizations require heating to proceed at an appreciable rate.[1]

Q3: I am observing multiple byproducts in my reaction mixture. What are the likely side reactions?

Common side reactions include the oxidation of thiol-containing starting materials to disulfides.[1] If your synthesis involves an aldehyde, self-condensation can be a competing pathway.[1] In some cases, incomplete cyclization can lead to the isolation of intermediate Schiff bases.[1] Careful control of reaction conditions, such as temperature and stoichiometry, and performing the reaction under an inert atmosphere can help minimize these side reactions.[1]

Q4: What is the best method to reduce a nitrile at the 4-position of the benzo[d]isothiazole ring to a primary amine?

For the reduction of an aromatic nitrile to a primary amine, strong reducing agents are generally required. Lithium aluminum hydride (LAH) in an anhydrous ether solvent like THF is a common and effective choice. An alternative is catalytic hydrogenation using a catalyst such as Raney Nickel, which may require high pressure and temperature. The choice of method may depend on the other functional groups present in your molecule to avoid unwanted side reactions.

Q5: My final amine product seems to be degrading during silica gel chromatography. What can I do to improve its stability?

Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential degradation.[1] To mitigate this, you can either use a different purification method, such as crystallization or acid/base extraction, or modify your chromatography conditions. Using a mobile phase that is "basified" with a small amount of an amine like triethylamine or a solution of ammonia in methanol can help to passivate the silica gel and improve the chromatography of basic compounds. Alternatively, using a more neutral stationary phase like alumina may be beneficial.[1]

Troubleshooting Logic Flow

G cluster_yield Identify Stage of Low Yield cluster_ring Troubleshoot Ring Formation cluster_reduction Troubleshoot Reduction cluster_purification Troubleshoot Purification start Low Yield of Benzo[d]isothiazol-4-ylmethanamine ring_formation Ring Formation start->ring_formation reduction Nitrile/Amide Reduction start->reduction purification Purification start->purification check_sm Check Starting Material Purity ring_formation->check_sm check_reductant Verify Reducing Agent Potency & Stoichiometry reduction->check_reductant optimize_workup Optimize Acid/Base Work-up purification->optimize_workup optimize_catalyst Optimize Catalyst & Conditions check_sm->optimize_catalyst screen_temp Screen Reaction Temperature optimize_catalyst->screen_temp end Improved Yield screen_temp->end control_temp Control Reaction Temperature check_reductant->control_temp check_catalyst Check for Catalyst Poisoning (if applicable) control_temp->check_catalyst check_catalyst->end modify_chromatography Modify Chromatography Conditions optimize_workup->modify_chromatography modify_chromatography->end

Caption: A flowchart for troubleshooting low yield in the synthesis.

III. Detailed Experimental Protocol

This is a representative protocol and may require optimization for specific substrates and scales.

Step 1: Synthesis of Benzo[d]isothiazole-4-carbonitrile (Illustrative Example via a Sandmeyer-type reaction from a hypothetical 4-amino-benzo[d]isothiazole)

  • Diazotization: To a stirred solution of 4-aminobenzo[d]isothiazole (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to this mixture portion-wise, allowing for the evolution of nitrogen gas.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Cool the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford benzo[d]isothiazole-4-carbonitrile.

Step 2: Reduction of Benzo[d]isothiazole-4-carbonitrile to Benzo[d]isothiazol-4-ylmethanamine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve the benzo[d]isothiazole-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). A granular precipitate should form.

  • Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzo[d]isothiazol-4-ylmethanamine.

  • Purification: If necessary, purify the product by column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine (e.g., dichloromethane/methanol/triethylamine 95:4.5:0.5) or by acid-base extraction.

IV. References

  • Ivanova, Y., & Wessjohann, L. A. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Retrieved from [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., & Cabras, C. A. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(21), 4785–4789. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzo[d]isothiazoles: an update | Request PDF. Retrieved from [Link]

  • University of Nottingham Repository. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]

  • PMC. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Retrieved from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion : r/Chempros. Retrieved from [Link]

  • Semantic Scholar. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H). Retrieved from [Link]

  • PubMed. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Retrieved from [Link]

  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][5]Thiazin-4-One Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, August 10). (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Retrieved from [Link]

  • ResearchGate. (2025, May 6). (PDF) Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][5]Thiazin-4-One Derivatives. Retrieved from [Link]

  • MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

  • NextSDS. (n.d.). benzo[d]thiazol-4-ylmethanamine — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzo[d]isothiazol-4-ylmethanamine Solubility

As a Senior Application Scientist, I frequently see researchers struggle with the formulation and assay integration of bicyclic heteroaromatics. Benzo[d]isothiazol-4-ylmethanamine presents a classic biopharmaceutical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see researchers struggle with the formulation and assay integration of bicyclic heteroaromatics. Benzo[d]isothiazol-4-ylmethanamine presents a classic biopharmaceutical challenge: it combines a highly lipophilic, planar benzisothiazole core with a single ionizable primary amine.

When working with this compound, standard "dilute and shoot" methods often fail. The protocols and troubleshooting steps below are designed to help you understand the thermodynamic causality behind these failures and implement self-validating solutions to keep your compound in solution.

Diagnostic Workflow: Solubility Failure Analysis

Before adjusting your assay, use the following decision tree to identify the root cause of the precipitation.

Workflow A Solubility Issue Detected Benzo[d]isothiazol-4-ylmethanamine B Determine Solid State Form A->B C1 Free Base (Highly Lipophilic Core) B->C1 C2 Salt Form (e.g., HCl Salt) B->C2 D1 Perform Salt Screening (Target Primary Amine) C1->D1 Ionization required D2 Analyze Buffer Composition C2->D2 Assess microenvironment E1 High Chloride (e.g., PBS) Risk: Common Ion Effect D2->E1 E2 Physiological pH (7.4) Risk: Disproportionation D2->E2 F1 Switch to Mesylate/ Tosylate Salt E1->F1 Bypass Ksp limits F2 Add HP-β-CD or Reduce pH slightly E2->F2 Stabilize free base

Caption: Diagnostic workflow for resolving benzo[d]isothiazol-4-ylmethanamine solubility failures.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My benzo[d]isothiazol-4-ylmethanamine stock in 100% DMSO precipitates immediately when diluted into my physiological assay buffer (pH 7.4). Why is this happening? Causality: You are experiencing solvent-shift precipitation. The benzisothiazole core is highly lipophilic and relies entirely on the organic solvent to disrupt its crystal lattice energy. When DMSO is diluted into water, the solvation capacity drops exponentially. At pH 7.4, a significant fraction of the primary amine is deprotonated (free base form). Because the free base has an extremely low intrinsic aqueous solubility ( S0​ ), the sudden shift causes the compound to nucleate and crash out[1]. Solution: Do not dilute directly into an aqueous buffer. Instead, utilize a step-down co-solvent approach (e.g., DMSO PEG400 Buffer) or complex the lipophilic core using 10-20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your assay buffer prior to adding the DMSO stock.

Q2: I purchased the Hydrochloride (HCl) salt of the compound to improve water solubility, but it still shows poor solubility in Phosphate-Buffered Saline (PBS). Shouldn't the salt be water-soluble? Causality: This is a classic manifestation of the Common Ion Effect . PBS contains approximately 137 mM NaCl. The high concentration of background chloride ions shifts the solubility product ( Ksp​ ) equilibrium to the left, suppressing the dissolution of the API's hydrochloride salt and forcing it back into a solid state[2]. Furthermore, local microenvironmental pH changes can cause the salt to disproportionate back into the insoluble free base[1]. Solution: Switch your assay buffer to a low-chloride alternative (e.g., HEPES or MOPS buffered with potassium or sodium hydroxide instead of saline). If physiological saline is strictly required, you must synthesize a non-halide salt of the compound, such as a mesylate or tosylate salt[2].

Q3: Can I use extreme pH (e.g., 1.0 or 12.0) or strong heating to force the free base into solution? Causality: While lowering the pH will fully protonate the primary amine and improve solubility, raising the pH or using strong nucleophiles/bases is highly dangerous for this specific chemotype. The benzisothiazole ring is susceptible to ring scission (cleavage of the S-N bond) under strongly basic or reducing conditions, which will irreversibly degrade your API[3]. Solution: Maintain the pH between 4.0 and 7.4. Use gentle warming (up to 37°C) and avoid primary amine-based buffers (like high-concentration Tris) if long-term stability is a concern.

Quantitative Comparison of Formulation Strategies

To aid in experimental design, the following table summarizes the expected behavior of benzo[d]isothiazol-4-ylmethanamine under various formulation strategies.

Formulation StrategyMechanism of ActionSolubilization EfficacyPrimary DrawbackRecommended Use Case
Free Base in 100% DMSO Organic solvationVery High (>50 mM)Precipitates upon >1:100 aqueous dilutionLong-term storage of master stocks at -20°C
HCl Salt in Pure Water IonizationHigh (~10-20 mM)Susceptible to Common Ion Effect in PBSIn vivo dosing vehicles utilizing pure water
Mesylate Salt in PBS Ionization (Non-halide)High (~10-20 mM)Requires custom synthetic salt conversionIn vitro biochemical assays in physiological media
20% HP- β -CD in Buffer Host-Guest ComplexationModerate (~1-5 mM)May sterically hinder target-receptor bindingCell-based assays requiring high API concentrations
Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. The following protocols incorporate built-in validation steps to guarantee the physical state of your compound.

Protocol A: Synthesis of Benzo[d]isothiazol-4-ylmethanamine Mesylate Salt

Purpose: To bypass the common ion effect encountered with HCl salts in physiological saline[2][4].

  • Dissolution: Dissolve 1.0 eq of benzo[d]isothiazol-4-ylmethanamine free base in minimal anhydrous dichloromethane (DCM) at room temperature.

    • Validation Check: The solution must be completely transparent. Any turbidity indicates insoluble impurities that must be filtered out before proceeding.

  • Acid Addition: Slowly add 1.05 eq of methanesulfonic acid dropwise under continuous stirring.

    • Validation Check: The reaction should be mildly exothermic. A white/off-white precipitate (the mesylate salt) should begin to form immediately, as the salt is insoluble in DCM.

  • Isolation: Stir for 1 hour, then isolate the precipitate via vacuum filtration. Wash the filter cake with cold DCM and dry under high vacuum for 12 hours.

  • Self-Validation (pH & Purity): Dissolve 1 mg of the resulting powder in 1 mL of deionized water. The mesylate salt will dissolve completely and drop the pH of the water to ~4.0-5.0. If the powder floats or the pH remains neutral, the salt formation failed.

Protocol B: Nephelometric Kinetic Solubility Assay (Solvent-Shift)

Purpose: To accurately determine the maximum concentration of the compound in assay buffer before nucleation occurs.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Titration: In a 96-well clear-bottom plate, titrate the DMSO stock into your target aqueous buffer (e.g., PBS, pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM. Keep the final DMSO concentration constant (e.g., 1% v/v) across all wells.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking.

  • Self-Validation (Nephelometry over Visual Inspection): Do not rely on your eyes to check for precipitation. Read the plate on a microplate reader using absorbance at 620 nm (where the compound does not absorb light).

    • Causality: Any increase in baseline absorbance at 620 nm is caused by light scattering from sub-visible nucleated particles. The concentration at which the 620 nm absorbance deviates from the buffer blank is your true kinetic solubility limit.

Sources

Troubleshooting

purification methods for crude benzo[d]isothiazol-4-ylmethanamine

Welcome to the Technical Support Center for the isolation and purification of benzo[d]isothiazol-4-ylmethanamine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of benzo[d]isothiazol-4-ylmethanamine .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this compound. The molecule presents a dual challenge: it contains a highly basic primary methanamine group (prone to oxidation, carbamate formation, and severe chromatographic tailing) attached to a benzo[d]isothiazole core (whose S–N bond can be sensitive to harsh nucleophiles or prolonged alkaline exposure at elevated temperatures).

This center is structured to provide root-cause analysis, self-validating protocols, and quantitative metrics to ensure high-yield, high-purity recovery of your target amine.

Interactive Troubleshooting Matrix

When purifying primary heterocyclic amines, visual and chromatographic anomalies are common. Use this matrix to diagnose and correct issues in real-time.

Symptom / IssueRoot Cause Analysis (Causality)Corrective Action
Severe streaking on silica TLC Uncapped acidic silanol groups on the silica gel strongly hydrogen-bond and undergo acid-base interactions with the primary amine.Pre-treat silica with 1–2% Triethylamine (Et₃N) or add 0.5% aqueous NH₄OH to the mobile phase to cap acidic sites.
Low recovery after extraction Incomplete deprotonation during the basification step; the amine remains partially ionized in the aqueous layer.Ensure the aqueous phase is strictly adjusted to pH > 12 using 2M NaOH before back-extraction. Confirm with pH paper.
Product darkens upon storage Auto-oxidation of the primary amine or trace sulfur-containing impurities upon exposure to atmospheric oxygen and light.Convert the free base to a hydrochloride salt. Store under an argon atmosphere at -20°C in amber vials.
Stubborn emulsions during extraction High concentrations of amphiphilic impurities or localized precipitation of the free base at the solvent interface.Dilute the biphasic system with additional solvent, add saturated NaCl (brine) to the aqueous layer, or filter the entire mixture through a Celite pad.

Quantitative Data & Physicochemical Parameters

To effectively manipulate the compound during purification, you must understand its thermodynamic boundaries. The table below summarizes the critical quantitative data driving our protocols.

Metric / ParameterValue / ConditionMechanistic Significance
Estimated pKₐ (Conjugate Acid) ~8.5 – 9.0Dictates pH thresholds. pH < 2 ensures >99% protonation; pH > 12 ensures >99% deprotonation 1.
Optimal TLC R_f Value 0.25 – 0.35Achieved using DCM/MeOH/NH₄OH (90:9:1). Ensures sufficient retention without irreversible binding to silica 2.
Typical Extraction Recovery 85% – 92%Losses primarily occur due to partial water solubility of the free base or mechanical losses during phase separation.
Salt Crystallization Yield 70% – 80%High-purity recovery (>99% HPLC). The mother liquor retains structurally similar positional isomers.

Core Purification Workflows

Workflow A: Liquid-Liquid Acid-Base Extraction

This is the primary method for isolating the amine from neutral and acidic byproducts generated during synthesis. By swinging the pH across the molecule's pKₐ, we force the compound to partition selectively between aqueous and organic phases.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1M HCl (3 x 10 mL). Causality: The primary amine is protonated to an ammonium salt, making it highly water-soluble, while neutral/acidic impurities remain in the EtOAc.

  • Phase Separation & Wash: Collect the aqueous layers. Wash the combined aqueous phase once with fresh EtOAc to remove trace non-polar organics.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath to 0°C. Slowly add 2M NaOH dropwise with vigorous stirring until the pH is >12. Causality: The neutralization is exothermic. Cooling prevents heat-induced hydrolytic cleavage of the benzo[d]isothiazole S–N bond.

  • Back-Extraction: Extract the liberated free base with Dichloromethane (DCM) (3 x 15 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Before discarding the initial EtOAc layer in Step 3, spot it on a TLC plate alongside the crude mixture. Stain with Ninhydrin. The target amine spot must be completely absent from the organic layer, confirming quantitative transfer to the aqueous phase.

AcidBaseExtraction Crude Crude Mixture (Amine + Impurities) AddAcid Add 1M HCl (pH < 2) Extract with EtOAc Crude->AddAcid Org1 Organic Phase (Neutral/Acidic Impurities) AddAcid->Org1 Discard Aq1 Aqueous Phase (Protonated Amine) AddAcid->Aq1 Keep AddBase Add 2M NaOH (pH > 12) Extract with DCM Aq1->AddBase Aq2 Aqueous Phase (Salts/Polar Impurities) AddBase->Aq2 Discard Org2 Organic Phase (Free Base Amine) AddBase->Org2 Keep Evap Evaporate Solvent (Purified Amine) Org2->Evap

Fig 1: Liquid-liquid acid-base extraction workflow for primary amine isolation.

Workflow B: Silica Gel Column Chromatography

Used when the crude mixture contains over-alkylated amines (secondary/tertiary) or desulfurized byproducts that cannot be separated by extraction alone.

Step-by-Step Methodology:

  • Column Preparation: Slurry silica gel in DCM containing 1% Et₃N. Pack the column and flush with 2 column volumes of the same solvent. Causality: Et₃N irreversibly binds to the highly acidic silanol sites on the silica, preventing the target primary amine from sticking and streaking.

  • Loading: Dissolve the free base in a minimum volume of DCM and load it onto the column bed.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (95:5) containing 0.5% aqueous NH₄OH.

  • Fractionation: Collect fractions and monitor via TLC (UV 254 nm and Ninhydrin stain).

Self-Validation Checkpoint: If the target compound elutes across more than 5-6 fractions with a long "tail" on TLC, the silica was insufficiently deactivated. Increase the NH₄OH concentration in the mobile phase immediately.

Chromatography Sample Crude Amine Column Silica Gel Column (Pre-treated with 1% Et3N) Sample->Column Eluent Elution (DCM:MeOH:NH4OH) Column->Eluent Imp1 Non-Polar Impurities (Front Elution) Eluent->Imp1 Rf > 0.6 Target Benzo[d]isothiazol- 4-ylmethanamine Eluent->Target Rf ~ 0.3 Imp2 Polar Impurities (Retained) Eluent->Imp2 Rf < 0.1

Fig 2: Chromatographic separation logic using basic modifiers to prevent amine streaking.

Workflow C: Hydrochloride Salt Formation (Polishing Step)

For long-term storage or biological testing, the free base must be converted to a stable salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chromatographically purified free amine in anhydrous diethyl ether or THF.

  • Precipitation: Under an argon atmosphere at 0°C, add 2M HCl in diethyl ether dropwise.

  • Isolation: A white crystalline solid will precipitate immediately. Filter under a nitrogen blanket.

  • Washing: Wash the filter cake with cold anhydrous ether and dry in a vacuum desiccator.

Self-Validation Checkpoint: The precipitation should be immediate. If an oil forms instead of a crystalline solid, it indicates the presence of residual water. Stop the addition, evaporate the solvent, azeotrope the residue with dry toluene to remove water, and restart the crystallization.

Frequently Asked Questions (FAQs)

Q1: Why does my benzo[d]isothiazole ring degrade during the extraction basification step? A: The benzo[d]isothiazole scaffold is a privileged structure 3, but its S–N bond is susceptible to nucleophilic attack by hydroxide ions if exposed to high pH at elevated temperatures. The neutralization of HCl with NaOH generates significant localized heat. Failing to cool the reaction to 0°C causes thermal ring-opening, leading to mercaptobenzamide byproducts.

Q2: Can I use reverse-phase HPLC for purification instead of normal-phase silica? A: Yes, but standard acidic mobile phases (e.g., 0.1% TFA or Formic Acid) will fully protonate the methanamine, causing it to elute in the void volume (solvent front) on a C18 column. You must use a basic volatile buffer—such as 10 mM ammonium bicarbonate (pH 9.5)—to keep the amine in its neutral, hydrophobic state for proper column retention.

Q3: How do I separate the 4-ylmethanamine from the 5-yl or 7-yl positional isomers? A: Positional isomers have nearly identical pKₐ values and polarities, making extraction and silica chromatography ineffective. The most reliable method is fractional crystallization. Convert the crude mixture to an oxalate or hydrochloride salt and recrystallize from a mixture of hot Ethanol and Ethyl Acetate. The slight differences in crystal lattice packing energies between the isomers will allow the 4-yl isomer to selectively precipitate.

References

  • Practical Aspects of Solvent Extraction - LCGC International.1

  • Application Note & Protocol: High-Purity Isolation of Pent-1-yn-3-amine - Benchchem. 2

  • Synthesis of benzo[d]isothiazoles: an update - Arkivoc (KU Leuven). 3

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzo[d]isothiazol-4-ylmethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with benzo[d]isothiazol-4-ylmet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic challenges associated with benzo[d]isothiazol-4-ylmethanamine.

Benzo[d]isothiazole derivatives are critical scaffolds in medicinal chemistry, but their synthesis and downstream functionalization are notoriously challenging due to the lability of the heterocycle[1]. The most direct route to benzo[d]isothiazol-4-ylmethanamine is the reduction of its corresponding nitrile precursor (benzo[d]isothiazole-4-carbonitrile). However, researchers frequently encounter catastrophic yield losses during this step. This guide explains the mechanistic causality behind these failures and provides a self-validating, field-proven protocol to ensure success.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing complete degradation of the benzo[d]isothiazole core when using Lithium Aluminum Hydride (LiAlH₄) or Palladium on Carbon (Pd/C) with H₂?

The Causality: The benzo[d]isothiazole scaffold contains a highly polarized, redox-sensitive sulfur-nitrogen (S-N) bond. Strong, "hard" hydride donors like LiAlH₄ or aggressive catalytic hydrogenation conditions cross the activation energy threshold for nucleophilic attack at the sulfur atom or C-3 position[2]. This leads to reductive S-N bond cleavage, causing ring fragmentation and the formation of 2-(aminomethyl)benzenethiol derivatives[3].

The Fix: To preserve the isothiazole ring, you must decouple the reduction potential required for the nitrile from the cleavage potential of the S-N bond. Switch to a chemoselective, single-electron transfer-like reduction using Cobalt(II) Chloride and Sodium Borohydride (CoCl₂/NaBH₄)[4]. This generates cobalt boride (Co₂B) nanoparticles in situ, which selectively coordinate the nitrile and facilitate hydride transfer without breaking the aromatic S-N bond.

Q2: My reduction with CoCl₂/NaBH₄ preserves the ring, but I am isolating a significant amount of a higher-molecular-weight byproduct. What is it, and how do I prevent it?

The Causality: You are observing the formation of a secondary amine dimer. Nitrile reduction proceeds via a highly reactive imine intermediate. If the second hydride transfer (from imine to primary amine) is slower than the diffusion rate of the molecules in solution, the newly formed primary amine (benzo[d]isothiazol-4-ylmethanamine) acts as a nucleophile. It attacks the unreduced imine intermediate, and subsequent elimination of ammonia yields a secondary amine dimer.

The Fix: This dimerization occurs when the local concentration of the active reducing agent is too low. To suppress this:

  • Ensure a high stoichiometric excess of NaBH₄ (at least 10 equivalents).

  • Maintain strict temperature control (0 °C during addition, then room temperature) to stabilize the imine until it is reduced.

  • Alternative: Perform the reduction in the presence of Boc-anhydride (Boc₂O). The primary amine will be trapped in situ as the tert-butyl carbamate, completely preventing dimerization.

Q3: Can I use Borane complexes (BH₃·THF or BH₃·SMe₂) for this reduction to avoid transition metals?

The Causality: While Borane complexes are excellent for selective nitrile reduction in the presence of nitro groups or esters[5], they present unique challenges with benzo[d]isothiazoles. The sulfur and nitrogen atoms in the isothiazole ring act as Lewis bases, coordinating strongly with the Lewis acidic Borane. This complexation either sequesters the reagent (requiring a massive, impractical stoichiometric excess) or directs the hydride directly to the S-N bond, causing unwanted ring-opening.

The Fix: If you must use a borane-based approach, Diisopropylaminoborane [BH₂N(iPr)₂] with catalytic LiBH₄ is a superior, sterically hindered alternative that minimizes heterocycle coordination[4].

Part 2: Quantitative Data & Reaction Optimization

The table below summarizes the optimization data for the reduction of benzo[d]isothiazole-4-carbonitrile, highlighting the critical balance between nitrile conversion and S-N bond preservation.

Reducing AgentReaction ConditionsConversion of Nitrile (%)Yield of Target Amine (%)Yield of Ring-Opened Byproduct (%)Recommendation
LiAlH₄ THF, 0 °C to RT>99%<5%>85%Do Not Use (S-N cleavage)
Pd/C, H₂ MeOH, 1 atm, RT>99%10%75%Do Not Use (S-N cleavage)
BH₃·THF THF, Reflux60%40%15%⚠️ Moderate (Reagent sequestration)
CoCl₂ / NaBH₄ MeOH, 0 °C to RT>95%82% <2% Highly Recommended

Part 3: Mechanistic & Workflow Visualizations

Below is the mechanistic pathway illustrating the divergent outcomes based on reagent selection.

Pathway SM Benzo[d]isothiazole- 4-carbonitrile Imine Imine Intermediate SM->Imine Mild Hydride (Co2B/NaBH4) Side1 Ring-Opened Thiol Byproduct SM->Side1 Harsh Reduction (LiAlH4 or Pd/C) Target Benzo[d]isothiazol- 4-ylmethanamine Imine->Target Fast Reduction Side2 Secondary Amine Dimer Imine->Side2 Amine Attack (Slow Reduction)

Fig 1. Divergent reaction pathways in the reduction of benzo[d]isothiazole-4-carbonitrile.

Part 4: Self-Validating Experimental Protocol

Optimized Synthesis of Benzo[d]isothiazol-4-ylmethanamine via CoCl₂/NaBH₄ Reduction

This protocol is designed to be self-validating; the visual color changes during the reaction serve as built-in quality control checkpoints to confirm the generation of the active Co₂B catalyst.

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve benzo[d]isothiazole-4-carbonitrile (1.0 equiv, 10 mmol) and CoCl₂·6H₂O (2.0 equiv, 20 mmol) in anhydrous methanol (50 mL).

    • Validation Checkpoint: The solution must appear deep blue or purple.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

    • Scientific Rationale: Strict temperature control prevents runaway exothermic degradation of the S-N bond during the initial hydride transfer.

  • Reduction: Add NaBH₄ (10.0 equiv, 100 mmol) portion-wise over 30 minutes.

    • Validation Checkpoint: The solution will rapidly turn pitch black, indicating the successful in situ formation of catalytic cobalt boride (Co₂B) nanoparticles. Vigorous hydrogen gas evolution will occur.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the starting nitrile via LCMS or TLC (Hexanes:EtOAc, 1:1).

  • Quenching: Carefully quench the reaction by adding concentrated aqueous NH₄OH (20 mL).

    • Scientific Rationale: Ammonia acts as a strong ligand, dissolving the black cobalt boride nanoparticles into soluble cobalt-ammine complexes, preventing emulsions during extraction. Follow with distilled water (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a basic eluent system (DCM:MeOH:NH₄OH, 90:9:1) to afford pure benzo[d]isothiazol-4-ylmethanamine as a pale oil/solid.

Workflow Step1 1. Dissolve Nitrile & CoCl2 in MeOH Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Portion-wise NaBH4 Addition (Exothermic) Step2->Step3 Step4 4. Stir at RT for 2h (Monitor via TLC/LCMS) Step3->Step4 Step5 5. Quench with NH4OH & Extract (EtOAc) Step4->Step5 Step6 6. Purify via Flash Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the chemoselective CoCl2/NaBH4 reduction.

References

  • Synthesis of benzo[d]isothiazoles: an update - ARKAT USA.
  • Product Class 16: Benzisothiazoles - Thieme E-Books.
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.
  • 5-Iodo-1,2-benzothiazole | 1174534-50-9 - Benchchem.

Sources

Troubleshooting

Technical Support Center: Stabilizing Benzo[d]isothiazol-4-ylmethanamine in Solution

Welcome to the dedicated technical support guide for benzo[d]isothiazol-4-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for benzo[d]isothiazol-4-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the degradation of this compound in solution. As a molecule combining a sensitive primary amine with a heterocyclic benzo[d]isothiazole core, understanding its stability profile is critical for reproducible and reliable experimental outcomes.

Introduction: The Challenge of Stability

Benzo[d]isothiazol-4-ylmethanamine is a valuable building block in medicinal chemistry and materials science. However, its chemical structure presents inherent stability challenges. The primary aminomethyl group is susceptible to oxidation, while the isothiazole ring can be sensitive to nucleophilic attack, particularly under basic conditions. This guide provides a framework for diagnosing and mitigating degradation, ensuring the integrity of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: My solution of benzo[d]isothiazol-4-ylmethanamine has turned yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation. The most likely cause is the oxidation of the primary amine group, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. It is also possible that degradation products of the benzo[d]isothiazole ring itself contribute to the color change.

Q2: I'm observing a decrease in the compound's activity or concentration over time. What are the potential degradation pathways?

Several degradation pathways can contribute to a loss of active compound:

  • Oxidative Degradation: The primary amine is a key site for oxidation. This can be initiated by atmospheric oxygen and is often catalyzed by metal ions. Primary and secondary amines are particularly susceptible to oxidation[1].

  • Hydrolytic Degradation: The benzo[d]isothiazole ring system is generally stable in acidic to neutral conditions. However, it can be susceptible to ring-opening via hydrolysis under basic (alkaline) conditions[2].

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. For related benzothiazole compounds, photodegradation can involve hydroxylation of the benzene ring[3][4].

Q3: What are the ideal storage conditions for a stock solution of benzo[d]isothiazol-4-ylmethanamine?

To maximize the shelf-life of your solution, we recommend the following storage conditions, based on general best practices for handling amines and heterocyclic compounds:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of all chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key driver of oxidative degradation.
Light Amber vials or storage in the darkPrevents photodegradation.
pH of Solvent Slightly acidic (pH 4-6)The benzo[d]isothiazole ring is more stable in acidic to neutral pH, and protonation of the amine can reduce its susceptibility to oxidation.
Solvent Purity High-purity, degassed solventsPrevents introduction of reactive impurities and dissolved oxygen.

Q4: Which solvents are recommended for dissolving benzo[d]isothiazol-4-ylmethanamine?

The choice of solvent will depend on your experimental needs. For stock solutions, consider the following:

  • Aprotic Solvents: Anhydrous DMSO or DMF are good choices for creating concentrated stock solutions.

  • Protic Solvents: If aqueous buffers are required, prepare them at a slightly acidic pH. Ensure the buffer components are compatible with your downstream application.

Q5: Are there any additives I can use to improve the stability of my solution?

Yes, several additives can help mitigate degradation:

  • Antioxidants: Compounds like butylated hydroxytoluene (BHT) or ascorbic acid can be added to scavenge free radicals that initiate oxidative degradation.

  • Chelating Agents: EDTA or DTPA can be used to sequester metal ions that catalyze oxidative degradation[5]. The use of such agents has been shown to be effective in preventing amine degradation[5].

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Problem 1: Rapid Degradation Observed in a Newly Prepared Solution

Potential Cause Diagnostic Step Recommended Solution
Contaminated Solvent Analyze a blank solvent for peroxides or other impurities.Use a fresh bottle of high-purity, anhydrous solvent. For aqueous solutions, use freshly prepared buffers.
Presence of Metal Ions If using a buffer, ensure all salts are of high purity. Consider if any lab equipment could be a source of metal contamination.Add a chelating agent like EDTA (0.1-1 mM) to your solution.
High pH of the Solution Measure the pH of your final solution.Adjust the pH to a slightly acidic range (4-6) using a compatible acid.
Oxygen Exposure -Degas your solvent by sparging with an inert gas (argon or nitrogen) before dissolving the compound. Prepare the solution under an inert atmosphere.

Problem 2: Degradation During an Experimental Protocol (e.g., incubation at 37°C)

Potential Cause Diagnostic Step Recommended Solution
Thermal Degradation Run a control experiment at a lower temperature to see if the degradation rate decreases.If possible, shorten the incubation time or investigate if a lower temperature can be used.
Oxidative Degradation at Elevated Temperature -Add an antioxidant to your experimental medium. Ensure the experiment is conducted with minimal headspace or under an inert atmosphere.
Reaction with Media Components Review the composition of your experimental medium for any potentially reactive species (e.g., strong nucleophiles, oxidants).If a reactive component is identified, investigate if it can be substituted.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the key factors that cause the degradation of benzo[d]isothiazol-4-ylmethanamine.

Objective: To determine the susceptibility of the compound to acid, base, oxidation, heat, and light.

Materials:

  • Benzo[d]isothiazol-4-ylmethanamine

  • Acetonitrile (ACN) and Water (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of benzo[d]isothiazol-4-ylmethanamine in ACN.

  • Set up Stress Conditions: In separate, clearly labeled amber vials, mix the following:

    • Acid Hydrolysis: 500 µL stock solution + 500 µL 0.1 M HCl

    • Base Hydrolysis: 500 µL stock solution + 500 µL 0.1 M NaOH

    • Oxidation: 500 µL stock solution + 500 µL 3% H₂O₂

    • Thermal Stress: 1 mL stock solution

    • Photolytic Stress: 1 mL stock solution (in a clear vial)

    • Control: 1 mL stock solution (in an amber vial at room temperature)

  • Incubation:

    • Place the Acid, Base, Oxidation, and Thermal vials in a heating block at 60°C.

    • Place the Photolytic vial in a photostability chamber (or under a broad-spectrum lamp).

    • Keep the Control vial at room temperature in the dark.

  • Time Points: At t = 0, 2, 4, 8, and 24 hours, take a 100 µL aliquot from each vial.

  • Quenching (for Acid and Base): For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all aliquots to a suitable concentration and analyze by HPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks (degradation products).

Data Interpretation:

Condition Significant Decrease in Parent Peak? Interpretation
Acid Hydrolysis YesSusceptible to acid-catalyzed degradation.
Base Hydrolysis YesSusceptible to base-catalyzed degradation (likely ring-opening).
Oxidation YesSusceptible to oxidative degradation.
Thermal Stress YesSusceptible to thermal degradation.
Photolytic Stress YesSusceptible to photodegradation.
Protocol 2: Screening for Stabilizers

Objective: To evaluate the effectiveness of an antioxidant and a chelating agent in preventing degradation.

Procedure:

  • Identify the most significant degradation pathway from Protocol 1 (e.g., oxidation).

  • Prepare three solutions of benzo[d]isothiazol-4-ylmethanamine in the solvent and under the conditions that caused the most degradation.

    • Solution A (Control): Compound only.

    • Solution B (Antioxidant): Compound + 0.1% BHT.

    • Solution C (Chelating Agent): Compound + 1 mM EDTA.

  • Incubate all three solutions under the identified stress condition.

  • Analyze the concentration of the parent compound over time using HPLC.

  • Compare the degradation rates. A slower rate in Solution B or C indicates a stabilizing effect.

Part 4: Visualizing Degradation Pathways and Workflows

Hypothesized Degradation Pathways

G cluster_main Benzo[d]isothiazol-4-ylmethanamine cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Basic pH) cluster_photo Photolytic Pathway main [Main Compound] aldehyde 4-Formylbenzo[d]isothiazole main->aldehyde O₂, Metal Ions ring_opened Ring-Opened Products main->ring_opened OH⁻ hydroxylated Hydroxylated Derivatives main->hydroxylated hv (Light) acid Benzo[d]isothiazole-4-carboxylic acid aldehyde->acid Further Oxidation

Caption: Hypothesized degradation pathways for benzo[d]isothiazol-4-ylmethanamine.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid (0.1 M HCl, 60°C) stock->acid Aliquot base Base (0.1 M NaOH, 60°C) stock->base Aliquot oxid Oxidation (3% H₂O₂, 60°C) stock->oxid Aliquot heat Thermal (60°C) stock->heat Aliquot light Photolytic (Light Chamber) stock->light Aliquot sampling Sample at Time Points acid->sampling base->sampling oxid->sampling heat->sampling light->sampling hplc HPLC Analysis sampling->hplc data Compare Degradation Profiles hplc->data

Caption: Workflow for the forced degradation study.

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. [Link]

  • Yuan, G., & Yang, J. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][7]Thiazin-4-One Derivatives. MDPI. [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. [Link]

  • Ahmad, I., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. [Link]

  • Morken, A. K., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. ACS Publications. [Link]

  • Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Gáplovský, A., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. [Link]

  • De Wever, H., et al. (2000). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. [Link]

  • Biloski, A., et al. (1983). Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride. Journal of the Chemical Society C. [Link]

  • Lepaumier, H., et al. (2009). New amines for CO2 capture. II. oxidative degradation mechanisms. OSTI.gov. [Link]

  • Hoan, N. T. (2016). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry. [Link]

  • Ghattas, A. K., et al. (2009). Microbial and photolytic degradation of benzothiazoles in water and wastewater. ResearchGate. [Link]

  • Ulrich, H. (2002). Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. [Link]

  • Haroune, L., et al. (2014). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. PMC. [Link]

  • Li, Y., et al. (2016). Synthesis and Crystal Structure of Stable Benzothiazole Enol. ResearchGate. [Link]

  • Wang, S., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. ResearchGate. [Link]

  • Joly, S., et al. (2021). Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. ResearchGate. [Link]

  • Lai, W. W.-P., et al. (2024). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. [Link]

Sources

Optimization

handling and storage stability of benzo[d]isothiazol-4-ylmethanamine

Welcome to the Technical Support Center for Benzo[d]isothiazol-4-ylmethanamine (CAS: 1547037-29-5). As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vuln...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzo[d]isothiazol-4-ylmethanamine (CAS: 1547037-29-5). As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of this compound.

Benzo[d]isothiazol-4-ylmethanamine is a highly versatile building block widely utilized in the discovery of antimicrobial, antifungal, and targeted anticancer therapeutics[1]. However, its structural combination of a primary benzylic-type amine and an electron-rich nitrogen-sulfur (N-S) heterocyclic core presents unique handling challenges. This guide provides the mechanistic causality behind its degradation, self-validating handling protocols, and troubleshooting FAQs to ensure the integrity of your experimental workflows.

Chemical Profile & Stability Overview

The stability of Benzo[d]isothiazol-4-ylmethanamine is dictated by two primary reactive sites:

  • The Primary Amine (-CH₂NH₂): Highly nucleophilic and exceptionally prone to reacting with atmospheric carbon dioxide (CO₂) to form insoluble alkylammonium carbamate salts[2].

  • The Benzisothiazole Core: The N-S bond is susceptible to nucleophilic attack and redox cycling under oxidative conditions, leading to the formation of sulfoxides or sulfones.

Table 1: Quantitative Storage & Stability Parameters
ParameterSpecificationCausality / Rationale
Long-Term Storage Temp -20°CMinimizes thermal kinetic energy required for N-S bond cleavage and auto-oxidation.
Short-Term Storage (Working) 2°C to 8°CAcceptable for < 2 weeks if stored under strictly anhydrous, inert conditions.
Atmosphere Argon (Preferred) or N₂Displaces atmospheric CO₂ and O₂, preventing carbamate and sulfoxide formation.
Light Sensitivity High (Protect from UV)Photochemical energy can induce radical-mediated degradation of the isothiazole ring.
Recommended Solvents Anhydrous DCM, DMF, DMSOMust be degassed. Protic solvents (e.g., Methanol) can facilitate unwanted hydrogen bonding and nucleophilic side reactions.
Shelf Life (Solid) 12 - 24 MonthsValid only if the original seal is uncompromised and stored at -20°C.

Mechanistic Degradation Pathways

Understanding why a compound degrades is the first step in preventing it. The diagram below illustrates the two primary degradation cascades you must actively prevent during handling.

Degradation A Benzo[d]isothiazol- 4-ylmethanamine B Atmospheric CO2 Exposure A->B Nucleophilic Attack D Oxidative Conditions (O2) A->D Redox Cycling C Carbamate Salt (Insoluble White Powder) B->C Degradation E Sulfoxide/Sulfone Formation (N-S bond) D->E Degradation

Fig 1. Primary degradation pathways of benzo[d]isothiazol-4-ylmethanamine via CO2 and oxidation.

Standard Operating Procedure: Handling & Aliquoting

To maintain scientific integrity, your handling protocol must be a self-validating system. The following workflow ensures that the compound is never exposed to the ambient conditions that trigger the degradation pathways outlined above.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator. Do not open it. Allow it to equilibrate to room temperature for at least 30-60 minutes. Validation: This prevents atmospheric moisture from condensing on the cold internal surfaces of the vial, which would accelerate hydrolysis.

  • Inert Environment Preparation: Transfer the equilibrated vial to a glove box or a Schlenk line setup. Ensure a continuous positive pressure stream of Argon. Argon is heavier than Nitrogen and provides a superior "blanket" over the solid.

  • Reconstitution: If preparing a stock solution, inject anhydrous, degassed solvent (e.g., DMSO or DMF) directly through the septum using a purged syringe.

  • Aliquoting: Divide the solution into single-use amber glass vials. Validation: Single-use aliquots prevent the repeated freeze-thaw cycles and repeated atmospheric exposures that exponentially degrade the stock.

  • Purging and Sealing: Purge the headspace of every single aliquot vial with Argon for 10-15 seconds before immediately capping tightly.

  • Storage: Transfer the sealed aliquots immediately to a -20°C freezer.

Workflow Step1 1. Equilibrate vial to Room Temp (in desiccator) Step2 2. Open under Argon stream Step1->Step2 Step3 3. Dissolve in dry, degassed solvent Step2->Step3 Step4 4. Aliquot into single-use amber glass vials Step3->Step4 Step5 5. Purge headspace with Argon Step4->Step5 Step6 6. Seal and store at -20°C Step5->Step6

Fig 2. Step-by-step workflow for the aliquoting and long-term storage of the compound.

Troubleshooting & FAQs

Q: My compound arrived as a viscous liquid/solid, but after a few weeks of use, a white, insoluble crust formed around the cap. What happened? A: This is the classic macroscopic symptom of carbamate formation[2]. The primary amine (-CH₂NH₂) has reacted with ambient CO₂ in the air. Because carbamate salts are highly polar and ionic, they crash out of organic solvents as white, insoluble powders. To prevent this, you must strictly adhere to purging the headspace of your vials with Argon after every single use.

Q: Can I store my working stock solution in DMSO at room temperature to avoid freeze-thaw cycles? A: No. While DMSO is an excellent solvent for this compound, it is highly hygroscopic. At room temperature, DMSO will rapidly absorb atmospheric moisture. Furthermore, DMSO can act as a mild oxidant over prolonged periods at room temperature, which threatens the electron-rich N-S bond of the benzisothiazole ring. Always store DMSO stock solutions at -20°C and discard them if they are older than 3 months.

Q: My downstream coupling reaction (e.g., amide bond formation) is failing, resulting in low yields. Could the starting material be compromised? A: Yes. If the primary amine has partially converted to a carbamate, it is no longer available to act as a nucleophile in your coupling reaction. Additionally, check your coupling reagents; strong bases or trace metals might be interacting with the sulfur atom in the benzisothiazole ring.

Q: How can I analytically verify the integrity of my stored batch before a critical experiment? A: Perform a quick Quality Control (QC) check using LC-MS and ¹H-NMR:

  • LC-MS: Look for the expected mass[M+H]⁺ = 165.2. If you see significant peaks at +16 Da or +32 Da, the benzisothiazole sulfur has oxidized to a sulfoxide or sulfone. If you see a mass corresponding to a carbamate dimer, CO₂ exposure has occurred.

  • ¹H-NMR (in DMSO-d6): Focus on the methylene protons (-CH₂-) adjacent to the amine. A shift or broadening of this peak, or the appearance of new peaks in the aromatic region, indicates degradation or salt formation.

References

  • Ataman Kimya. "BENZOISOTHIAZOLE (BIT) - Detailed regulatory considerations and safety profiles." Ataman Chemicals.
  • MDPI. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide." Molecules.
  • ResearchGate. "Integrated Computational and Experimental Evaluation of Benzothiazole Derivatives as Targeted Anti-Cancer Therapeutics." ResearchGate.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Benzo[d]isothiazol-4-ylmethanamine Reactions

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the derivatization of rigid, sterically encumbered building...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the derivatization of rigid, sterically encumbered building blocks. Benzo[d]isothiazol-4-ylmethanamine presents a unique synthetic challenge: the primary amine at the 4-position is peri-fused adjacent to the bicyclic isothiazole ring. This spatial proximity creates a severe steric shield that restricts the ideal Bürgi-Dunitz trajectory of incoming electrophiles.

This guide provides field-proven, self-validating protocols to bypass these spatial limitations. By focusing on mechanistic causality, we can engineer reaction conditions that ensure high-yielding amide couplings and reductive aminations.

Troubleshooting & FAQs

Q1: Why do standard amide coupling conditions (e.g., EDC/HOBt) with benzo[d]isothiazol-4-ylmethanamine stall at <30% conversion? A1: The failure is rooted in the transition state geometry. Standard reagents like EDC/HOBt form an O-acylurea or OBt-activated ester. The trajectory required for the bulky benzo[d]isothiazol-4-ylmethanamine to attack this intermediate is physically blocked by the peri-sulfur and nitrogen atoms of the adjacent isothiazole ring. Solution: Switch to HATU with DIPEA [1]. HATU forms a highly reactive OAt-activated ester. More importantly, the nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (a neighboring group effect). It hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically lowering the activation energy required to overcome the steric bulk[2].

Q2: I am attempting a reductive amination with a substituted aliphatic ketone, but LC-MS shows no imine formation. How can I drive this condensation? A2: Imine condensation requires nucleophilic attack followed by dehydration. With benzo[d]isothiazol-4-ylmethanamine, the initial attack on a ketone is sterically repelled, making the equilibrium highly unfavorable. Solution: Employ Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid and water scavenger[3]. Ti(OiPr)4 coordinates tightly to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, it acts as a dehydrating agent to irreversibly drive the equilibrium toward the imine/iminium intermediate before in situ reduction with Sodium Cyanoborohydride (NaBH3CN)[4].

Q3: Direct N-alkylation with alkyl halides yields a messy mixture of unreacted starting material and over-alkylated products. How do I achieve selective mono-alkylation? A3: Direct S_N2 alkylation of hindered amines is notoriously difficult to control. Because the initial alkylation is slow due to steric clash, the resulting secondary amine (which is often more nucleophilic) competes effectively with the starting material, leading to over-alkylation. Solution: Abandon direct S_N2 alkylation. Instead, use the reductive amination protocol described above. Reductive amination strictly limits the reaction to mono-alkylation since the imine intermediate can only form once per equivalent of carbonyl[3].

Data Presentation: Optimization Summaries

Table 1: Amide Coupling Reagent Efficacy for Benzo[d]isothiazol-4-ylmethanamine

Coupling ReagentBaseSolventTime (h)Conversion (%)Causality / Notes
EDC/HOBtTEADMF24< 30%OBt-ester is too sterically hindered for attack.
T3PDIPEAEtOAc2445%Moderate activation; lacks transition state pre-organization.
HATU DIPEA DMF 4 > 95% OAt-ester provides H-bonding neighboring group effect[2].

Table 2: Reductive Amination Conditions (Ketone Electrophile)

Additive / CatalystReducing AgentSolventTempYield (%)Causality / Notes
NoneNaBH(OAc)3DCERT< 5%Imine formation fails due to steric clash.
Acetic Acid (1 eq)NaBH3CNMeOH60 °C35%Mild acid catalysis is insufficient for bulky substrates[4].
Ti(OiPr)4 (1.2 eq) NaBH3CN THF RT 88% Strong Lewis acid activation and irreversible dehydration[3].

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling (HATU/DIPEA)

Self-Validating Step: The reaction mixture should turn a distinct yellow upon the addition of HATU, indicating the successful formation of the active OAt-ester.

  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Use fresh, anhydrous solvent to prevent hydrolysis of the active ester[1].

  • Add DIPEA (3.0 eq). DIPEA is preferred over TEA due to its own steric bulk, which prevents it from acting as a competing nucleophile[1]. Stir for 15 minutes at room temperature.

  • Add benzo[d]isothiazol-4-ylmethanamine (1.0 eq) in a single portion.

  • Stir at room temperature for 4 hours. Monitor by LC-MS.

  • Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, then dry over Na2SO4.

Protocol B: Lewis Acid-Mediated Reductive Amination

Self-Validating Step: A slight cloudiness or color change upon adding Ti(OiPr)4 confirms the coordination complex formation.

  • Combine benzo[d]isothiazol-4-ylmethanamine (1.0 eq) and the target ketone/aldehyde (1.1 eq) in anhydrous THF (0.2 M).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq) dropwise via syringe. Stir the mixture at room temperature for 6–8 hours to ensure complete imine formation[3].

  • Cool the reaction to 0 °C and carefully add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) dissolved in a minimal amount of anhydrous MeOH.

  • Warm to room temperature and stir for an additional 12 hours.

  • Quench by adding water (Caution: gas evolution). Adjust the pH to >10 with 1M NaOH to decompose residual borohydride and precipitate titanium salts[4]. Filter through a pad of Celite, extract the filtrate with DCM, and concentrate.

Visualizations

Workflow Start Benzo[d]isothiazol-4-ylmethanamine Reaction Planning Target Identify Target Linkage Start->Target Amide Amide Bond Formation Target->Amide Amine Secondary Amine Formation Target->Amine Standard Standard EDC/HOBt (Yield <30%) Amide->Standard HATU HATU + DIPEA in DMF (Neighboring Group Effect) Amide->HATU Recommended Route Direct Direct SN2 Alkylation (Over-alkylation Risk) Amine->Direct RedAm Reductive Amination Ti(OiPr)4 + NaBH3CN Amine->RedAm Recommended Route Standard->HATU Optimize Direct->RedAm Optimize

Decision workflow for overcoming steric hindrance in benzo[d]isothiazol-4-ylmethanamine reactions.

Mechanism Ketone Ketone / Aldehyde Ti Ti(OiPr)4 Activation (Lewis Acid) Ketone->Ti Complex Activated Carbonyl Complex Ti->Complex Imine Imine / Iminium Intermediate Complex->Imine + Amine Amine Benzo[d]isothiazol- 4-ylmethanamine Amine->Imine Reduction NaBH3CN Reduction Imine->Reduction Product Secondary Amine Product Reduction->Product

Mechanistic pathway of Ti(OiPr)4-mediated reductive amination overcoming steric clash.

References

  • [2] Title: HATU: The Core Reagent for Peptide & Drug Synthesis | Source: Suzhou Highfine Biotech | 2

  • [1] Title: Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls | Source: Survival Technologies | 1

  • [4] Title: Technical Support Center: Reductive Amination for Secondary Amine Synthesis | Source: Benchchem | 4

  • [3] Title: Reductive Amination, and How It Works | Source: Master Organic Chemistry | 3

Sources

Reference Data & Comparative Studies

Validation

benzo[d]isothiazol-4-ylmethanamine vs benzo[d]isothiazol-3-ylmethanamine

The Isomeric Vector: A Technical Comparison of Benzo[d]isothiazol-3-ylmethanamine and Benzo[d]isothiazol-4-ylmethanamine In the landscape of rational drug design, the spatial orientation of a primary amine extending from...

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Author: BenchChem Technical Support Team. Date: April 2026

The Isomeric Vector: A Technical Comparison of Benzo[d]isothiazol-3-ylmethanamine and Benzo[d]isothiazol-4-ylmethanamine

In the landscape of rational drug design, the spatial orientation of a primary amine extending from a privileged bicyclic core can dictate the entire pharmacological profile of a molecule. As a Senior Application Scientist, I frequently utilize "ring-walking" strategies to probe receptor binding pockets. This guide provides an in-depth comparative analysis of two critical building blocks: benzo[d]isothiazol-3-ylmethanamine (CAS 1931085-47-0) and benzo[d]isothiazol-4-ylmethanamine (CAS 1547037-29-5). By shifting the methanamine vector from the heterocyclic ring (position 3) to the fused carbocyclic ring (position 4), we fundamentally alter the molecule's trajectory, steric bulk, and target selectivity.

Structural Causality and Vector Mechanics

The benzo[d]isothiazole core is a highly versatile pharmacophore. The decision to utilize the 3-yl versus the 4-yl isomer is not arbitrary; it is governed by the specific geometric requirements of the target protein's binding site.

  • Benzo[d]isothiazol-3-ylmethanamine: The amine is attached directly to the electron-deficient isothiazole ring, adjacent to the nitrogen-sulfur bond. This projects the basic nitrogen in a coplanar, linear trajectory relative to the heterocyclic dipole. This specific vector is highly privileged in neuropharmacology, as it perfectly aligns the basic amine with the conserved aspartate residue (Asp110) in the orthosteric pocket of dopamine D2 and D3 receptors (1)[1].

  • Benzo[d]isothiazol-4-ylmethanamine: Moving the attachment point to the 4-position on the fused benzene ring shifts the exit vector by approximately 60 degrees. Furthermore, the amine experiences significant steric hindrance from the adjacent sulfur/nitrogen atoms of the heterocycle. This "divergent vector" is intentionally used in Structure-Activity Relationship (SAR) campaigns to deliberately disrupt canonical binding (acting as a negative control) or to access novel allosteric pockets that require a perpendicular approach trajectory.

SAR Core Benzo[d]isothiazole Core Pos3 3-ylmethanamine (Heterocyclic Vector) Core->Pos3 Pos4 4-ylmethanamine (Carbocyclic Vector) Core->Pos4 Effect3 Optimal Asp110 Interaction High D2/D3 Affinity Pos3->Effect3 Canonical Binding Effect4 Steric Clash / Vector Shift Altered Selectivity Profile Pos4->Effect4 Steric Probing

Structural impact of methanamine position on receptor binding trajectory.

Pharmacological Divergence: D3R vs. NS5B

The isomeric shift manifests dramatically in biological assays.

Dopamine Receptors (D2/D3): Derivatives of the 3-yl isomer (such as 3-(piperazin-1-yl)benzo[d]isothiazoles) are canonical D3R pharmacophores, heavily utilized in the development of atypical antipsychotics (e.g., perospirone analogs) and dual-target D3R/MOR analgesics (2)[2]. The 4-yl isomer, however, forces the attached pharmacophore into the transmembrane helices (TM3/TM5), causing a steric clash that typically abolishes D3R affinity.

HCV NS5B Polymerase: Benzo[d]isothiazole-1,1-dioxides are recognized as potent non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase (3)[3]. Here, the 3-yl position is utilized to anchor sulfonamide groups into a highly specific allosteric thumb pocket. Substituting with the 4-yl isomer alters the depth to which the core can penetrate this pocket, drastically reducing antiviral efficacy.

Self-Validating Experimental Workflows

To objectively quantify the performance differences between these two isomers, we employ rigorous, self-validating assay architectures. A protocol is only as trustworthy as its internal controls.

Protocol 1: GPCR Radioligand Competition Assay (D3R Affinity)

Causality of Design: To prove that the 3-yl vector is superior for D3R binding, we must measure the displacement of a known radioligand. We use GF/B filters pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of our basic methanamine test compounds.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor conformation.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]-N-methylspiperone (0.5 nM final, to target the orthosteric site), and 25 µL of the test isomer (3-yl vs 4-yl derivatives) at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): 10 µM (+)-butaclamol. Logic: If the test compound signal drops below the NSB threshold, the compound is precipitating or disrupting the membrane, not specifically binding the receptor.

  • Incubation & Filtration: Incubate for 60 min at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash 3x with ice-cold buffer to trap receptor-bound radioligand while washing away free ligand.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate Ki​ using the Cheng-Prusoff equation.

G A Membrane Preparation (HEK293 cells expressing D3R) B Incubation with[3H]-Ligand + Test Compound (3-yl vs 4-yl) A->B Add Reagents C Rapid Filtration (GF/B glass fiber filters) B->C Terminate Reaction D Liquid Scintillation Counting C->D Measure Radioactivity E Data Analysis (IC50 & Ki Determination) D->E Non-linear Regression

Workflow for GPCR radioligand competition binding assay.

Protocol 2: HCV Replicon Counter-Screening Assay

Causality of Design: When testing the antiviral efficacy of the isomers against NS5B, a compound might appear to reduce viral RNA simply because it is killing the host cells. A self-validating antiviral assay must simultaneously measure cytotoxicity.

  • Cell Seeding: Seed Huh-7 cells harboring the HCV genotype 1b replicon into two parallel 96-well plates (Plate A for efficacy, Plate B for cytotoxicity).

  • Compound Treatment: Treat both plates with serial dilutions of the 3-yl and 4-yl derivatives.

  • Efficacy Readout (Plate A): After 72 hours, lyse cells and quantify HCV RNA levels using qRT-PCR. Calculate the EC50​ .

  • Cytotoxicity Readout (Plate B): Add MTT reagent. Viable cells reduce MTT to formazan. Measure absorbance at 570 nm to calculate the CC50​ .

  • Validation Metric: Calculate the Selectivity Index ( SI=CC50​/EC50​ ). An SI>10 validates that the isomer is a true polymerase inhibitor, not a general cytotoxin.

Comparative Data Synthesis

The following table synthesizes the quantitative pharmacological impact of the vector shift, utilizing representative piperazine-linked derivatives of both isomers to illustrate the SAR boundaries.

Parameter / AssayBenzo[d]isothiazol-3-yl DerivativeBenzo[d]isothiazol-4-yl DerivativeCausality / Mechanism
Vector Angle ~0° (Aligned with N-S bond)~60° (Perpendicular shift)Position on hetero- vs. carbocycle.
D3R Affinity ( Ki​ ) 53 nM (High Affinity)> 1,000 nM (Abolished)4-yl vector causes severe steric clash with TM3/TM5 helices.
HCV NS5B ( IC50​ ) 0.8 µM (Active)> 10.0 µM (Inactive)4-yl prevents deep insertion into the allosteric thumb pocket.
Predicted Amine pKa​ ~8.2~8.83-yl experiences stronger electron-withdrawing effects from the heterocycle.

Conclusion: While both isomers share identical molecular weights and core atoms, they are not interchangeable. Benzo[d]isothiazol-3-ylmethanamine remains the superior, validated building block for targeting deep orthosteric and allosteric pockets in neuroreceptors and viral polymerases. Benzo[d]isothiazol-4-ylmethanamine should be strategically reserved for SAR mapping, acting as a steric probe to define the spatial limits of a target's binding vestibule.

References

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. National Institutes of Health (PMC) / ACS.1

  • Non-nucleoside inhibitors of HCV polymerase NS5B. Part 4: structure-based design, synthesis, and biological evaluation of benzo[d]isothiazole-1,1-dioxides. PubMed.3

  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Pharmacology.2

Sources

Comparative

Comparative Reactivity of Benzo[d]isothiazol-4-ylmethanamine in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Workflow Executive Summary & Structural Challenges In medicinal chemistry, the inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Workflow

Executive Summary & Structural Challenges

In medicinal chemistry, the incorporation of bicyclic heteroaromatics via C-N cross-coupling is a foundational strategy. However, the use of benzo[d]isothiazol-4-ylmethanamine as a nucleophile in Buchwald-Hartwig aminations presents a severe chemoselectivity challenge. Unlike standard benzylic amines, the benzo[d]isothiazole core features an intrinsically labile S-N bond and a highly coordinating sulfur atom.

Standard cross-coupling conditions (e.g., strong alkoxide bases, >80 °C) routinely fail with this substrate, leading to irreversible catalyst poisoning and substrate degradation[1]. This guide objectively compares the reactivity of benzo[d]isothiazol-4-ylmethanamine against structurally related alternatives and provides a field-proven, self-validating methodology to successfully achieve C-N coupling without compromising the sensitive heterocycle[2].

Comparative Reactivity Analysis

To understand the unique requirements of benzo[d]isothiazol-4-ylmethanamine, we must benchmark its performance against standard primary amines. The table below summarizes the quantitative outcomes of these substrates under varying Buchwald-Hartwig conditions.

Table 1: Quantitative Comparison of Buchwald-Hartwig Amination Performance
Amine SubstrateCatalyst SystemBaseTemp (°C)YieldPrimary Byproduct / Failure Mode
Benzylamine (Standard)Pd₂(dba)₃ / BINAPNaOtBu80>95%None (Clean conversion)
Benzo[d]thiazol-4-ylmethanamine (Isostere)Pd₂(dba)₃ / XPhosCs₂CO₃10082%Trace C-H arylation at thiazole C2
Benzo[d]isothiazol-4-ylmethanamine Pd(OAc)₂ / BrettPhosLiHMDS6568%Ring-opened thiolate / Disulfide
Benzo[d]isothiazol-4-ylmethanamine Pd₂(dba)₃ / BINAPNaOtBu80<5%Complete catalyst poisoning (Black Pd)

Mechanistic Insights & Causality

As an application scientist, it is critical to understand why a reaction fails to rationally design a solution. The failure of benzo[d]isothiazol-4-ylmethanamine under standard conditions is driven by two competing off-cycle pathways:

  • Nucleophilic S-N Bond Cleavage: The S-N bond is highly susceptible to attack by strong, nucleophilic bases like sodium tert-butoxide (NaOtBu). This cleavage generates a reactive thiolate that irreversibly binds to the Pd(II) center, halting the catalytic cycle.

  • Thermal Homolysis & Sulfur Coordination: Even with weaker bases, elevated temperatures (>70 °C) promote thermal degradation of the isothiazole ring. The resulting sulfur species act as potent poisons to standard phosphine-ligated palladium catalysts.

The Solution: To achieve successful coupling, the methodology must utilize a strictly non-nucleophilic base (LiHMDS) to protect the S-N bond, and a highly hindered, electron-rich ligand (BrettPhos) to drastically accelerate the reductive elimination step. This minimizes the residence time of the vulnerable Pd(II)-amine intermediate[2].

Workflow Pd Pd(0)L_n Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd->OxAdd Ar-X Amine Amine Coordination (Benzo[d]isothiazole) OxAdd->Amine Deprot Deprotonation (LiHMDS) Amine->Deprot Productive Pathway Poison Catalyst Poisoning (Pd-S Coordination) Amine->Poison Off-Cycle RingOpen S-N Cleavage (Thiolate Formation) Amine->RingOpen Base/Temp Mediated Product Reductive Elimination (C-N Bond Formed) Deprot->Product Product->Pd Product Release RingOpen->Poison Irreversible

Catalytic cycle of Buchwald-Hartwig amination detailing off-cycle S-N cleavage and Pd-poisoning.

Self-Validating Experimental Methodology

The following protocol is engineered specifically for the Buchwald-Hartwig amination of benzo[d]isothiazol-4-ylmethanamine. It incorporates built-in diagnostic checks to ensure scientific integrity and reproducibility.

Materials Required
  • Aryl Halide: 1.0 equiv (preferably Aryl Bromide)

  • Benzo[d]isothiazol-4-ylmethanamine: 1.2 equiv

  • Pre-catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BrettPhos (10 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Protocol

Step 1: Catalyst Activation (Visual Validation)

  • Action: In an argon-filled glovebox, combine Pd(OAc)₂ and BrettPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Causality & Validation: The solution must transition from a turbid reddish-brown to a clear, deep burgundy. This colorimetric shift confirms the successful reduction of Pd(II) to the active Pd(0)-BrettPhos complex. If the solution turns black, oxygen has compromised the system; discard and restart.

Step 2: Substrate Assembly

  • Action: Add the aryl halide followed by benzo[d]isothiazol-4-ylmethanamine to the active catalyst solution.

  • Causality: The order of addition is paramount. The amine must be added before the base to allow coordination to the Pd(II) center, which sterically shields the S-N bond from premature degradation.

Step 3: Controlled Deprotonation

  • Action: Cool the reaction vessel to 0 °C. Add the LiHMDS solution dropwise over 5 minutes.

  • Causality: LiHMDS is strictly utilized because its bulky, non-nucleophilic nature prevents direct attack on the electrophilic sulfur atom of the isothiazole ring, a common failure mode with alkoxide bases[1].

Step 4: Thermal Coupling

  • Action: Seal the vessel and heat to exactly 65 °C for 12 hours.

  • Causality: Do not exceed 70 °C. The activation energy for the thermal homolysis of the benzo[d]isothiazole S-N bond is reached near 80 °C. Operating at 65 °C provides a thermodynamic safe harbor while BrettPhos ensures reductive elimination remains rapid enough to drive the cycle.

Step 5: Quench & Diagnostic Monitoring

  • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Self-Validation: Upon quenching, perform an olfactory check. If a strong, pungent odor of thiols is detected, it indicates that temperature overshoot occurred and the isothiazole ring has opened. Furthermore, monitor the crude mixture via TLC (UV active); the presence of highly non-polar spots often indicates the formation of inactive disulfides from ring-cleaved byproducts.

References

  • Source: kuleuven.
  • Source: d-nb.
  • Title: 7-(Chloromethyl)

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Validation

A Comparative Guide to the Spectroscopic Validation of Benzo[d]isothiazol-4-ylmethanamine Synthesis

Introduction: The Imperative for Rigorous Validation in Drug Discovery The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several antipsychotic drugs like Lurasidone an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Validation in Drug Discovery

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several antipsychotic drugs like Lurasidone and Ziprasidone.[1] Its unique electronic and steric properties make it a valuable component in the design of novel therapeutics. The synthesis of derivatives such as benzo[d]isothiazol-4-ylmethanamine, a primary amine, introduces a key functional group for further molecular elaboration and interaction with biological targets. The facile synthesis of such compounds is an inherent challenge, often requiring multi-step procedures where unambiguous structural confirmation is not just best practice, but a necessity for advancing a drug development program.[2]

This guide provides an in-depth comparison of the essential spectroscopic techniques required to validate the synthesis of benzo[d]isothiazol-4-ylmethanamine. As detailed experimental data for this specific molecule is not widely published, we will use the well-characterized and structurally related benzothiazole analogues as a reference point to illustrate the principles of spectroscopic analysis. The logic and workflow presented here are directly applicable and provide a robust framework for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of their synthesized compounds.

The Synthetic Pathway: A Roadmap to the Target Molecule

A plausible and common strategy for the synthesis of benzo[d]isothiazol-4-ylmethanamine would involve a multi-step process. This typically begins with the construction of the core heterocyclic system, followed by functional group manipulation to install the aminomethyl moiety at the C4 position. A representative, though generalized, pathway is outlined below. Modern synthetic methods for the benzo[d]isothiazole core often utilize transition-metal-catalyzed cyclization reactions.[3][4][5] The subsequent conversion of a substituent, such as a cyano or carboxyl group, to the primary amine is a standard transformation in organic synthesis.[6][7]

cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Functional Group Transformation A Substituted Benzene Precursor B Cyclization Reaction (e.g., Cu-catalyzed) A->B Reagents for N and S insertion C 4-Substituted Benzo[d]isothiazole (e.g., -CN, -COOH) B->C D Reduction Reaction (e.g., LiAlH4, H2/Catalyst) C->D Isolation of Intermediate E Benzo[d]isothiazol-4-ylmethanamine (Target Molecule) D->E Workup & Purification

Caption: Generalized two-part synthetic workflow for benzo[d]isothiazol-4-ylmethanamine.

The Spectroscopic Validation Workflow: A Multi-Faceted Approach

No single analytical technique can provide absolute structural proof. True confidence in a molecule's identity comes from the synergistic integration of data from multiple, orthogonal spectroscopic methods. The workflow begins after the final synthetic step and subsequent purification (e.g., column chromatography or recrystallization). Each technique answers a different, critical question about the molecule's structure.

Start Purified Product MS Mass Spectrometry (MS) Is the mass correct? Start->MS IR Infrared (IR) Spectroscopy Are the key functional groups present? Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) What is the atomic connectivity? Start->NMR End Structure Confirmed MS->End Data Integration & Correlation IR->End Data Integration & Correlation NMR->End Data Integration & Correlation

Caption: Logical flow for the spectroscopic validation of a synthesized compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: The first and most fundamental question is: "Did I make a molecule of the correct mass?" Mass spectrometry provides the molecular weight of the compound, serving as a primary checkpoint. High-resolution mass spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can be used to determine the elemental formula, lending immense confidence to the assigned structure.[8]

Comparative Data: MS
TechniqueExpected Data for Target MoleculeExperimental Data for a Benzothiazole Analogue[9]
HRMS (ESI+) Calculated for [C₈H₉N₂S]⁺ (M+H)⁺: 165.0481Found for C₂₂H₁₈FN₂OS⁺: 377.1128 (Δm = 1.06 ppm)
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1-0.5 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

  • Dilution: Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock using a solvent system compatible with electrospray ionization (ESI), typically containing a small amount of formic acid (0.1%) to promote protonation for analysis in positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ESI mode, acquiring data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. The instrument will separate ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the experimentally measured accurate mass to the theoretically calculated mass for the expected formula (C₈H₈N₂S). The mass error should ideally be below 5 parts per million (ppm).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: While MS confirms the molecular formula, IR spectroscopy provides direct evidence for the presence of key functional groups.[10] For benzo[d]isothiazol-4-ylmethanamine, the most critical functionalities to confirm are the primary amine (N-H bonds) and the aromatic system (C=C and C-H bonds). The absence of precursor functional groups (e.g., a strong C≡N stretch around 2250 cm⁻¹ if the synthesis proceeded via a nitrile) is equally important information, confirming the reaction has gone to completion.

Comparative Data: IR
Functional GroupExpected Vibration (cm⁻¹) for Target MoleculeExperimental Data for N-benzothiazol-2-yl benzamide[11]
Primary Amine (N-H Stretch) 3400-3250 (two bands, symmetric & asymmetric)3448 (Amide N-H)
Aromatic (C-H Stretch) 3100-30002996
Methylene (C-H Stretch) 2950-28502912
Aromatic (C=C Stretch) 1600-14501659 (Amide C=O), other aromatic signals present
Amine (N-H Bend) 1650-1580 (scissoring)1429
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount (1-2 mg) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the ATR crystal clean, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio over a range of 4000-500 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (baseline correction, if necessary). Identify the characteristic absorption bands and correlate them with the expected functional groups in the target molecule. Pay close attention to the "fingerprint region" (below 1500 cm⁻¹) for a unique pattern confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[8][12] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For a novel compound, 2D NMR experiments (like COSY and HSQC) are often used to definitively assign all signals and confirm the structure.

¹H NMR Analysis

The rationale here is to identify signals corresponding to each unique proton in the molecule. For benzo[d]isothiazol-4-ylmethanamine, we expect to see:

  • Aromatic Protons: Signals in the aromatic region (typically ~7.0-8.5 ppm), with splitting patterns (doublets, triplets) dictated by their positions on the benzene ring.

  • Methylene Protons (-CH₂-): A singlet (or a doublet if coupled to the NH₂ protons, though this is often not observed due to exchange) corresponding to the two protons of the aminomethyl group.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and whose signal can be exchanged with D₂O.

¹³C NMR Analysis

This technique validates the carbon framework. Key expected signals include:

  • Aromatic Carbons: Multiple signals in the ~110-155 ppm range. The chemical shifts of carbons attached to heteroatoms (C-S and C-N) will be distinct.[13][14]

  • Methylene Carbon (-CH₂-): A single signal in the aliphatic region, typically around 40-50 ppm.

Comparative Data: NMR
NucleusExpected Data for Target Molecule (Predicted)Experimental Data for 2-aminobenzothiazole derivative[15]
¹H NMR (ppm) ~7.2-8.5 (m, 4H, Ar-H), ~4.0 (s, 2H, -CH₂-), ~2.0 (br s, 2H, -NH₂)7.44-8.19 (d, 8H, Ar-H), 4.46 (s, 2H, -CH₂-), 7.25 (s, 1H, -NH-)
¹³C NMR (ppm) ~115-155 (Ar-C), ~45 (-CH₂-)121.4-153.8 (Ar-C), 38.7 (-CH₂-)
Experimental Protocol: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample into an NMR tube. Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample dissolves completely. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires significantly more scans than a proton spectrum due to the low natural abundance of ¹³C.

  • Data Processing & Analysis: Fourier transform the raw data. Phase and baseline correct the spectrum. Integrate the ¹H NMR signals to determine proton ratios. Assign chemical shifts (ppm) for all signals and analyze splitting patterns (multiplicity) to deduce proton connectivity. Compare the resulting spectra with the expected data for the target structure.

Conclusion: Synthesizing Data for Unambiguous Confirmation

The validation of a synthetic product like benzo[d]isothiazol-4-ylmethanamine is a process of building a conclusive case through complementary lines of evidence.

  • Mass Spectrometry provides the foundational confirmation of the molecular formula.

  • IR Spectroscopy offers rapid and definitive proof of the key functional groups, confirming the success of the chemical transformation.

  • NMR Spectroscopy delivers the final, high-resolution blueprint of the molecule, confirming the specific isomer and atomic connectivity.

By systematically applying this multi-technique workflow, researchers can move forward with absolute confidence in the structural integrity of their materials, a non-negotiable requirement for success in the fields of chemical research and drug development.

References

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2018). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available at: [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). SFERA. Available at: [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). University of Nottingham Repository. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Available at: [Link]

  • SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2014). TSI Journals. Available at: [Link]

  • Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. (2025). ResearchGate. Available at: [Link]

  • CHM1005H: Spectroscopic Analysis in Organic Chemistry I. (2023). University of Toronto. Available at: [Link]

  • Spectroscopic Methods in Organic Chemistry. (n.d.). SciSpace. Available at: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). ResearchGate. Available at: [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem. (2025). Science and Education Publishing. Available at: [Link]

  • Poly(4-vinylimidazolium)s: A Highly Recyclable Organocatalyst Precursor for Benzoin Condensation Reaction. (n.d.). MDPI. Available at: [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). Springer. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H). (2025). Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. (2003). PubMed. Available at: [Link]

  • Spectroscopy 101: A Practical Introduction to Spectroscopy and Analysis for Undergraduate Organic Chemistry Laboratories. (2017). ACS Publications. Available at: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). arkat usa. Available at: [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Semantic Scholar. Available at: [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2021). MDPI. Available at: [Link]

  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (n.d.). ResearchGate. Available at: [Link]

  • Reductive Amination of Ketones. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. Available at: [Link]

  • 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline. (n.d.). ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

  • benzo[d]thiazol-4-ylmethanamine — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Significance of primary amines and reaction development. (n.d.). ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift Table. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. (n.d.). PMC. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015). ACS Publications. Available at: [Link]

  • Preparation of Gum Arabic/Zr(IV) as a natural based catalyst for synthesis of benzothiazoles. (n.d.). Organic Chemistry Research. Available at: [Link]

  • Simultaneous determination of benzodiazepines, Z-drugs and metabolite concentrations in human whole blood by. (n.d.). Semantic Scholar. Available at: [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (n.d.). PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzo[d]isothiazol-4-ylmethanamine

Comprehensive Safety and Operational Guide for Handling Benzo[d]isothiazol-4-ylmethanamine As drug development accelerates, researchers frequently encounter novel heterocyclic amines that present unique handling challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Benzo[d]isothiazol-4-ylmethanamine

As drug development accelerates, researchers frequently encounter novel heterocyclic amines that present unique handling challenges. Benzo[d]isothiazol-4-ylmethanamine (CAS: 1547037-29-5) is a highly valuable building block in medicinal chemistry, but it carries a dual-hazard profile: the severe skin sensitization potential of the benzisothiazole core and the corrosive, basic nature of the primary amine[1][2].

This guide provides application scientists and laboratory managers with the mechanistic reasoning and self-validating protocols required to handle this compound safely, ensuring both personnel protection and experimental integrity.

Chemical Identity & Mechanistic Toxicology

To design an effective safety protocol, we must first understand why this molecule is hazardous at a structural level.

PropertyQuantitative Data / Specification
Chemical Name Benzo[d]isothiazol-4-ylmethanamine
CAS Number 1547037-29-5[1]
Molecular Formula C8H8N2S[1]
Molecular Weight 164.23 g/mol [1]
Primary Structural Hazards Electrophilic benzisothiazole ring; Nucleophilic primary amine
GHS Hazard Classifications Skin Sens. 1, Skin Irrit. 2, Eye Dam. 1, Aquatic Acute 1[2]

The Causality of Toxicity:

  • Skin Sensitization (The Hapten Mechanism): The benzisothiazole moiety acts as a highly reactive electrophilic hapten. Upon dermal contact, it undergoes a Molecular Initiating Event (MIE) by covalently binding to nucleophilic residues—specifically the thiol groups of cysteine or the primary amine groups of lysine—on epidermal proteins[3]. This hapten-protein complex primes the immune system, leading to severe Allergic Contact Dermatitis (ACD) upon subsequent exposures[3].

  • Corrosivity & Irritation: The primary amine ( −CH2​NH2​ ) acts as a strong organic base. Upon contact with ocular or dermal tissue, it causes rapid saponification of local lipids and denaturation of proteins, leading to severe, often irreversible, chemical burns[4].

G Hapten Benzo[d]isothiazol-4-ylmethanamine (Electrophilic Hapten) MIE Molecular Initiating Event (Covalent Conjugation) Hapten->MIE Protein Epidermal Proteins (Nucleophilic Cys/Lys) Protein->MIE Immune Dendritic Cell Activation & T-Cell Proliferation MIE->Immune Hapten-Protein Complex Sensitization Allergic Contact Dermatitis (Skin Sensitization) Immune->Sensitization Re-exposure

Mechanism of Action: Benzisothiazole-induced skin sensitization pathway.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated sensitizing amines. The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Heavy-duty Nitrile (≥0.11 mm) or Butyl RubberPrimary amines readily degrade thin latex and vinyl. Nitrile provides a robust chemical barrier against basicity and prevents dermal absorption of the lipophilic benzisothiazole core.
Eye Protection ANSI Z87.1 Chemical Splash GogglesAmines cause rapid saponification of ocular lipids. Standard safety glasses allow vapor and dust ingress; splash goggles are mandatory to prevent irreversible corneal damage.
Body Protection Flame-resistant lab coat + disposable Tyvek sleevesPrevents the accumulation of combustible amine dusts on woven clothing and strictly blocks hapten contact with epidermal proteins.
Respiratory NIOSH-approved N95/P100 particulate respiratorRequired if handling outside a closed system. Benzisothiazoles can cause severe respiratory tract sensitization and asthma-like symptoms upon inhalation of airborne dust.

Operational Handling Protocol

To maintain scientific integrity and personnel safety, follow this self-validating workflow for weighing and transferring the compound.

Step 1: Environmental Control Always handle the chemical inside a certified Class II Type B2 Biological Safety Cabinet or a Chemical Fume Hood with a verified face velocity of 80-100 fpm[5].

Step 2: Static Mitigation Solid primary amines and benzisothiazole derivatives can form combustible dusts when aerosolized. Ground all weighing apparatus. Use an anti-static, non-sparking spatula to prevent ignition.

Step 3: Transfer & Weighing Weigh the required amount onto a pre-tared, static-free weigh boat. Chemical Insight: Primary amines rapidly react with atmospheric carbon dioxide to form amine carbamates (a white, waxy degradation product)[4]. Immediately flush the source bottle with inert gas (Argon or Nitrogen) and seal it tightly to preserve reagent integrity.

Step 4: Decontamination & Validation Wipe down the balance and surrounding area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine traces, followed by a water wipe. Self-Validation: Swab the cleaned area with a damp pH indicator strip; a neutral pH (7.0) confirms the successful removal of the basic amine residue.

Emergency Spill Response & Waste Disposal

Amine spills require specific chemical knowledge to resolve safely. Never use standard laboratory paper towels or sawdust to clean up a concentrated amine spill. Cellulosic materials can react exothermically with amines, leading to spontaneous combustion[4].

Spill Response Workflow
  • Evacuation & Assessment: Immediately isolate the area. Do not inhale the dust or vapors[6].

  • PPE Escalation: Don a NIOSH-approved half-mask respirator and heavy-duty butyl rubber gloves before approaching the spill.

  • Containment: Surround and cover the spill with an inorganic, inert absorbent such as dry sand or vermiculite[4].

  • Mechanical Collection: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan to avoid aerosolizing the sensitizing dust[2].

  • Neutralization: Wash the spill surface with a weak acidic solution (5% citric acid) to neutralize residual basicity, followed by a thorough water rinse. Test the surface with pH paper to validate complete neutralization.

SpillResponse Spill Spill Detected Evac 1. Isolate Area & Alert Personnel Spill->Evac PPE 2. Don Advanced PPE (Respirator, Heavy Nitrile) Evac->PPE Contain 3. Contain with Inert Absorbent (Sand/Vermiculite - NO Sawdust) PPE->Contain Clean 4. Mechanically Collect & Seal Contain->Clean Dispose 5. Label as Hazardous Amine Waste Clean->Dispose

Step-by-step emergency response workflow for primary amine spills.

Disposal Plan

Dispose of all collected waste, contaminated gloves, and empty containers as Hazardous Chemical Waste . Because benzisothiazoles are highly toxic to aquatic life (Aquatic Acute 1), they must never be disposed of down the drain[6]. Segregate this waste strictly away from oxidizing agents (e.g., nitrates, chlorine bleaches), as mixing amines with oxidizers can trigger violent exothermic reactions[5].

By understanding the mechanistic toxicology of the reagents you use, you empower your laboratory to conduct groundbreaking research without compromising safety. Partner with us for industry-leading insights, high-purity chemical building blocks, and the authoritative safety guidance your drug development pipeline demands.

References

  • "CAS No. 1547037-29-5, Benzo[d]isothiazol-4-ylmethanamine." 001chemical.com. 1

  • "1,2-Benzisothiazol-3(2H)-one SDS, 2634-33-5 Safety Data Sheets." ECHEMI. 2

  • "Chemical Handling and Storage - Environmental Health and Safety." Iowa State University. 5

  • "SAFETY DATA SHEET - Sigma-Aldrich (Combustible Dusts & Respiratory Irritation)." Sigma-Aldrich. Link

  • "Safety Data Sheet: benzisothiazole-3(2H)-one." IPCOM Digital. 6

  • "Skin sensitization in silico protocol." PMC - NIH. 3

  • "Pentaethylenehexamine SDS (Amine Hazards and Spill Response)." Santa Cruz Biotechnology. 4

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